5,6-trans-Vitamin D3
Description
Properties
IUPAC Name |
3-[2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSXJUFSXHHAJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859070 | |
| Record name | 9,10-Secocholesta-5,7,10-trien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Photochemical Isomerization of Vitamin D3 to 5,6-trans-D3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the photochemical isomerization of vitamin D3 to its 5,6-trans isomer. It delves into the underlying photochemical principles, detailed experimental protocols for synthesis and analysis, and quantitative data to support researchers and professionals in the fields of photobiology, medicinal chemistry, and drug development. This document consolidates current knowledge to facilitate the controlled synthesis, purification, and characterization of 5,6-trans-vitamin D3, a significant photoproduct with distinct biological properties.
Introduction
Vitamin D3 (cholecalciferol) is a crucial secosteroid in human physiology, primarily known for its role in calcium homeostasis and bone metabolism. Upon exposure to ultraviolet (UV) radiation, vitamin D3 can undergo various photochemical transformations, leading to the formation of several isomers. Among these, this compound is a notable photoproduct formed through the isomerization of the 5,6-cis double bond of vitamin D3.[1] Understanding and controlling this photochemical process is essential for studying the biological activity of this compound and for developing novel therapeutic agents. This guide outlines the key aspects of this photoisomerization reaction.
Photochemical Reaction Pathway
The photochemical isomerization of vitamin D3 to 5,6-trans-D3 involves the absorption of UV light, which excites the vitamin D3 molecule to a higher energy state. This excitation can lead to a rotation around the C5-C6 bond, followed by relaxation to the more thermodynamically stable trans configuration. The process can be influenced by direct irradiation or through photosensitization, where a sensitizer molecule absorbs light and transfers the energy to the vitamin D3 molecule.
A potential mechanism for this isomerization is through a triplet-sensitized reaction. In this process, a photosensitizer with an appropriate triplet energy level is used to selectively excite vitamin D3 to its triplet state, which then isomerizes to the 5,6-trans form.
dot
Caption: Simplified pathway of the photochemical isomerization of Vitamin D3.
Quantitative Data
Precise quantitative data for the photochemical isomerization of vitamin D3 to 5,6-trans-D3 is crucial for optimizing reaction conditions and understanding the efficiency of the process. The following table summarizes key quantitative parameters.
| Parameter | Value | Reference |
| Overall Photodegradation Quantum Yield of Vitamin D3 | 0.42 ± 0.1 | [2] |
| Triplet Energy of Vitamin D3 | ~200 kJ/mol | [3] |
| Triplet Energy of this compound | ~170 kJ/mol | [3] |
Experimental Protocols
General Photochemical Reactor Setup
A standard photochemical reactor is required for this isomerization. The setup typically includes a UV light source, a reaction vessel made of UV-transparent material (e.g., quartz), a cooling system to maintain a constant temperature, and a stirring mechanism to ensure uniform irradiation of the solution.
dot
References
An In-Depth Technical Guide to the Synthesis and Purification of 5,6-trans-Vitamin D3 from Cholecalciferol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of 5,6-trans-Vitamin D3, a significant photoisomer of cholecalciferol (Vitamin D3). The document outlines the primary methodologies for the isomerization of the 5,6-cis double bond in cholecalciferol to the trans configuration, with a focus on both photochemical and chemical catalysis approaches. Detailed experimental protocols, quantitative data, and purification techniques are presented to equip researchers and drug development professionals with the necessary information to produce and isolate this compound. This guide is intended to serve as a practical resource for the scientific community engaged in the study and application of Vitamin D analogs.
Introduction
Vitamin D3, or cholecalciferol, is a crucial secosteroid hormone in the human body, primarily involved in calcium and phosphate homeostasis. Its biological activity is intrinsically linked to its three-dimensional structure, particularly the cis-geometry of the 5,6-double bond. Exposure to ultraviolet (UV) radiation can lead to the isomerization of this bond, resulting in the formation of various photoproducts, including this compound.[1] While often considered an inactive isomer, this compound is a subject of research interest for its potential biological activities and as a reference standard in the analysis of Vitamin D3 stability and degradation.
This guide details the primary methods for the deliberate synthesis of this compound from cholecalciferol, focusing on two main pathways: photosensitized isomerization and iodine-catalyzed isomerization. Furthermore, it provides a thorough account of the purification strategies required to isolate this compound from the reaction mixture, which typically contains unreacted cholecalciferol and other isomers.
Synthesis of this compound
The conversion of the 5,6-cis double bond of cholecalciferol to the more thermodynamically stable trans configuration can be achieved through photochemical or chemical means.
Photosensitized Isomerization
The photochemical isomerization of cholecalciferol to this compound can be efficiently achieved through the use of a triplet sensitizer, such as flavin mononucleotide (FMN). This process involves the transfer of energy from the excited triplet state of the sensitizer to cholecalciferol, leading to the formation of a diradical intermediate that can then relax to the trans-isomer.[2]
-
Solution Preparation: Prepare a solution of cholecalciferol and a photosensitizer (e.g., flavin mononucleotide) in a suitable solvent. A study reported using a 7/3 (v/v) mixture of tert-butyl alcohol and water.[2]
-
Deoxygenation (Optional but Recommended): For higher quantum yields, deoxygenate the solution by bubbling an inert gas, such as argon or nitrogen, through it for a sufficient period. The quantum yield of isomerization increases in the absence of oxygen.[2]
-
Irradiation: Irradiate the solution with a light source that excites the photosensitizer but not cholecalciferol directly. The specific wavelength will depend on the absorption spectrum of the chosen sensitizer.
-
Monitoring: Monitor the progress of the reaction by analytical techniques such as High-Performance Liquid Chromatography (HPLC) to determine the ratio of this compound to the starting material and other photoproducts.
-
Work-up: Once the desired conversion is achieved, the solvent is removed under reduced pressure. The crude product is then subjected to purification.
Iodine-Catalyzed Isomerization
Iodine is a well-known catalyst for the isomerization of double bonds. In the context of Vitamin D3, a trace amount of iodine can facilitate the equilibrium between the cis and trans isomers. This method offers a non-photochemical alternative for the synthesis.
-
Solution Preparation: Dissolve cholecalciferol in a suitable inert solvent, such as diethyl ether or tetrahydrofuran.
-
Catalyst Addition: Add a catalytic amount of iodine to the solution. The optimal amount of catalyst should be determined empirically, but typically a small crystal is sufficient to initiate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the isomerization can be monitored by HPLC.
-
Quenching: Once the reaction has reached the desired equilibrium, quench the reaction by adding a solution of sodium thiosulfate to consume the excess iodine.
-
Work-up: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product mixture.
Purification of this compound
The crude product from either synthetic route will be a mixture of this compound, unreacted cholecalciferol, and potentially other isomers. Purification is essential to obtain the desired compound with high purity. High-Performance Liquid Chromatography (HPLC) is the most effective method for this separation.
High-Performance Liquid Chromatography (HPLC) Purification
Both normal-phase and reverse-phase HPLC can be employed for the separation of Vitamin D3 isomers. Normal-phase chromatography often provides better resolution for these structurally similar, non-polar compounds.
-
Column: A silica-based normal-phase column (e.g., a 5 µm particle size, 4.6 mm x 250 mm L3 silica column) is suitable for this separation.[3]
-
Mobile Phase: A non-polar mobile phase system is used. A common mobile phase is a mixture of n-hexane and an alcohol like isopropanol or ethyl acetate. For instance, a mobile phase of n-hexane and ethyl acetate in an 85:15 (v/v) ratio has been reported.[3]
-
Flow Rate: A typical flow rate is around 1.0 to 2.0 mL/min.[3]
-
Detection: Detection is typically performed using a UV detector at a wavelength where both cholecalciferol and this compound absorb, such as 265 nm or 292 nm.[3][4]
-
Fraction Collection: The crude mixture is dissolved in a minimal amount of the mobile phase and injected onto the column. Fractions are collected based on the elution profile, and those containing the pure this compound are pooled.
-
Solvent Removal: The solvent from the collected fractions is removed under reduced pressure to yield the purified this compound.
Data Presentation
The following tables summarize the key quantitative data related to the synthesis and purification of this compound.
Table 1: Quantitative Data for Photosensitized Isomerization of Cholecalciferol
| Parameter | Value | Reference |
| Solvent System | 7/3 tert-butyl alcohol/water (v/v) | [2] |
| Temperature | 25 °C | [2] |
| Quantum Yield (in air) | 0.15 ± 0.01 | [2] |
| Quantum Yield (deoxygenated) | 0.32 ± 0.02 | [2] |
Table 2: HPLC Purification Parameters for Vitamin D3 Isomers
| Parameter | Condition | Reference |
| Column | ||
| Type | Normal-Phase Silica (L3) | [3] |
| Dimensions | 4.6 mm x 250 mm | [3] |
| Particle Size | 5 µm | [3] |
| Mobile Phase | ||
| Composition | n-hexane:ethyl acetate (85:15 v/v) | [3] |
| Flow Rate | 2.0 mL/min | [3] |
| Detection | ||
| Wavelength | 292 nm | [3] |
| Column | ||
| Type | Reverse-Phase C18 | [5] |
| Mobile Phase | ||
| Composition | Methanol:Water (98:2 v/v) | [5] |
| Detection | ||
| Wavelength | 265 nm | [5] |
Visualization of Workflows and Pathways
The following diagrams illustrate the key processes described in this guide.
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Simplified signaling pathway for photosensitized isomerization.
Caption: Step-by-step workflow for the HPLC purification process.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound from cholecalciferol. By presenting both photochemical and chemical isomerization methods, along with a robust HPLC purification protocol, this document serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The provided experimental details and quantitative data aim to facilitate the reproducible synthesis of this important Vitamin D3 isomer for further scientific investigation and application.
References
- 1. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Isomerization of Cholecalciferol through Energy Transfer as a Protective Mechanism Against Flavin-Sensitized Photooxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Method For Analysis of Ergocalciferol (Vitamin D2) and Cholecalciferol (Vitamin D3) on Primesep SB Column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
The Biological Activity of 5,6-trans-Vitamin D3: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin D3, primarily known for its role in calcium homeostasis, undergoes a complex series of photochemical transformations in the skin upon exposure to ultraviolet B (UVB) radiation. One of the key photoisomers formed is 5,6-trans-Vitamin D3. While often considered a byproduct of excessive sun exposure, emerging research indicates that this isomer and its hydroxylated metabolites possess distinct biological activities. This technical guide provides an in-depth analysis of the biological functions of this compound, with a focus on its interaction with the Vitamin D Receptor (VDR), its antiproliferative effects, and its calcemic potential. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development in this area.
Introduction: Photoisomerization of Vitamin D3
The synthesis of Vitamin D3 in the skin is a non-enzymatic process initiated by the absorption of UVB radiation by 7-dehydrocholesterol (7-DHC). This leads to the formation of previtamin D3, which then thermally isomerizes to Vitamin D3 (cholecalciferol). However, continued exposure to sunlight can lead to the formation of various photoisomers, including this compound, lumisterol, and tachysterol.[1] The formation of this compound is a result of the photoisomerization of Vitamin D3 itself.[1]
Quantitative Analysis of Biological Activity
The biological activity of this compound and its analogs is primarily determined by their binding affinity to the Vitamin D Receptor (VDR), a nuclear transcription factor that mediates most of the genomic actions of Vitamin D.[2] Additionally, their potential as therapeutic agents is assessed by their antiproliferative activity in cancer cell lines and their in vivo calcemic effects.
Vitamin D Receptor (VDR) Binding Affinity
The affinity of a compound for the VDR is a key indicator of its potential biological potency. This is typically quantified by the dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity.
| Compound | Dissociation Constant (Kd) for VDR (nM) | Reference |
| 1α,25-dihydroxyvitamin D3 (Calcitriol) | ~0.1 | [3] |
| This compound | 560 | [4] |
| 25-hydroxy-5,6-trans-vitamin D3 | 58 | [4] |
| 25-hydroxytachysterol3 | 22 | [4] |
| Tachysterol | >20,000 | [4] |
| Lumisterol | >20,000 | [4] |
| 7-Dehydrocholesterol | >20,000 | [4] |
Table 1: Comparative VDR binding affinities of Vitamin D3 photoisomers and metabolites.
Antiproliferative Activity
Several studies have investigated the ability of this compound and its analogs to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of this activity.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | Human Keratinocytes | Significant inhibition at 1000 nM | [4] |
| 1α,25(OH)2D3 (Calcitriol) | Human Malignant Melanoma (A375) | ~6.4 | [5] |
| Vitamin D3 | Breast Cancer (MCF-7) | 100 - 350,000 (0.1-0.35 mM) | [6] |
| Vitamin D3 | Breast Cancer (MDA-MB-231) | 100 - 350,000 (0.1-0.35 mM) | [6] |
| Vitamin D3 | Breast Cancer (MDA-MB-468) | 100 - 350,000 (0.1-0.35 mM) | [6] |
| Calcipotriol | Human Malignant Melanoma (A375) | Varies | [7] |
| 21(OH)pD | Human Malignant Melanoma (SK-MEL-188b) | Varies (potent inhibitor) | [7] |
Table 2: Antiproliferative activity of this compound and other Vitamin D compounds in various cell lines.
Signaling Pathways
The biological effects of this compound, like other Vitamin D compounds, are mediated through complex signaling pathways. The primary pathway involves the activation of the Vitamin D Receptor.
Vitamin D Photoisomerization Pathway
The formation of this compound is part of a cascade of photochemical reactions initiated by UVB radiation.
Vitamin D Receptor (VDR) Signaling Pathway
Upon binding to its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on target genes, thereby modulating their transcription.
Experimental Protocols
Competitive Vitamin D Receptor Binding Assay
Objective: To determine the binding affinity (Kd) of this compound for the VDR.
Materials:
-
Recombinant human VDR
-
[³H]-1α,25(OH)₂D₃ (radioligand)
-
Unlabeled this compound and other test compounds
-
Assay buffer (e.g., Tris-HCl, EDTA, DTT, KCl)
-
Hydroxylapatite slurry or glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of unlabeled this compound and control compounds.
-
In microcentrifuge tubes, combine the recombinant VDR, a fixed concentration of [³H]-1α,25(OH)₂D₃, and varying concentrations of the unlabeled competitor.
-
Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 1α,25(OH)₂D₃).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from free radioligand using either hydroxylapatite precipitation or vacuum filtration through glass fiber filters.
-
Quantify the radioactivity of the bound fraction using a liquid scintillation counter.
-
Calculate the percentage of specific binding at each competitor concentration and use non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki (dissociation constant for the inhibitor) using the Cheng-Prusoff equation.
Cell Proliferation Assay (SRB Assay)
Objective: To assess the antiproliferative activity (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A375)
-
Complete cell culture medium
-
This compound and control compounds
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or control compounds for a specified period (e.g., 72 hours).
-
Fix the cells by adding cold TCA to each well and incubate.
-
Wash the plates with water to remove the TCA.
-
Stain the cells with SRB solution.
-
Wash the plates with acetic acid to remove unbound dye.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.[6]
In Vivo Calcemic Activity Assay
Objective: To evaluate the effect of this compound on serum calcium levels in an animal model.
Materials:
-
Laboratory animals (e.g., mice or rats) maintained on a vitamin D-deficient diet.
-
This compound and control compounds (e.g., 1α,25(OH)₂D₃) formulated for injection.
-
Blood collection supplies.
-
Calcium assay kit.
Procedure:
-
Acclimatize animals to a vitamin D-deficient diet for a specified period to induce a hypocalcemic state.
-
Administer this compound or control compounds to different groups of animals via a suitable route (e.g., intraperitoneal injection) at various doses.
-
Collect blood samples at predetermined time points after administration.
-
Measure serum calcium concentrations using a colorimetric assay or an atomic absorption spectrophotometer.
-
Compare the changes in serum calcium levels between the different treatment groups and the vehicle control group to assess the calcemic activity of this compound.
Discussion and Future Directions
The data presented in this whitepaper indicate that this compound is a biologically active photoisomer, albeit with a significantly lower affinity for the VDR compared to the hormonally active form, 1α,25(OH)₂D₃.[4] Its antiproliferative effects, while observable, generally require higher concentrations.[4] The reduced calcemic activity of some 5,6-trans analogs suggests a potential therapeutic window for indications where the antiproliferative effects are desired without inducing hypercalcemia.
Further research is warranted to fully elucidate the biological role of this compound. Key areas for future investigation include:
-
Metabolism: Understanding the metabolic fate of this compound in vivo, including its potential conversion to more active hydroxylated forms.
-
Non-Genomic Actions: Investigating potential rapid, non-genomic signaling pathways that may be activated by this compound, independent of VDR-mediated gene transcription.
-
Therapeutic Potential: Exploring the efficacy of novel, synthetically modified this compound analogs with improved VDR binding and enhanced antiproliferative activity, coupled with low calcemic potential, for the treatment of hyperproliferative disorders such as cancer and psoriasis.
Conclusion
This compound, a photoisomer of Vitamin D3, demonstrates measurable biological activity, including binding to the Vitamin D Receptor and inhibition of cell proliferation. While its potency is generally lower than that of 1α,25(OH)₂D₃, its distinct pharmacological profile, particularly the potential for reduced calcemic side effects, makes it and its synthetic analogs interesting candidates for further investigation in the development of novel therapeutics. The experimental protocols and pathway diagrams provided herein offer a foundational resource for researchers in this field.
References
- 1. Antiproliferative activity of vitamin D compounds in combination with cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin D - Wikipedia [en.wikipedia.org]
- 3. Quantification of the Vitamin D Receptor - Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
The Role of 5,6-trans-Vitamin D3 in Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3 and its metabolites are crucial regulators of a vast array of physiological processes, extending beyond their classical role in calcium homeostasis to include the modulation of cell proliferation, differentiation, and immune function. Among the various isomers of vitamin D3, 5,6-trans-Vitamin D3, a major photoisomer, has emerged as a molecule of interest for its biological activities. This technical guide provides an in-depth exploration of the role of this compound and its analogues in the regulation of gene expression, with a focus on its molecular mechanisms, target genes, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Vitamin D Receptor (VDR) Binding and Transcriptional Regulation
The biological effects of vitamin D compounds are primarily mediated through their interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1] Upon binding its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
While the biologically active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), is the most potent natural ligand for the VDR, other metabolites and isomers, including this compound, can also bind to and activate the receptor, albeit with different affinities. The binding of this compound to the VDR is a critical initiating step in its gene regulatory cascade.
Signaling Pathway of this compound Analogues
The signaling pathway for this compound analogues, leading to the regulation of gene expression, follows the canonical VDR-mediated pathway. The key steps are outlined in the diagram below.
Key Gene Targets and Their Biological Functions
Research on a potent synthetic analogue, 1,25(OH)2-16-ene-5,6-trans-D3, has provided significant insights into the gene regulatory effects of the 5,6-trans conformation. This analogue has demonstrated potent antiproliferative effects in various cancer cell lines by modulating the expression of key cell cycle regulators.[2]
Table 1: Gene Targets of 1,25(OH)2-16-ene-5,6-trans-D3 and Their Functions
| Gene Target | Regulation | Biological Function | Cancer Cell Lines Studied |
| p21 (CDKN1A) | Upregulation | Cyclin-dependent kinase inhibitor; induces G1 cell cycle arrest.[2][3] | Breast (MCF-7), Prostate (LNCaP), Myeloid Leukemia (HL-60)[2] |
| p27 (CDKN1B) | Upregulation | Cyclin-dependent kinase inhibitor; induces G1 cell cycle arrest.[2][4] | Breast (MCF-7), Prostate (LNCaP), Myeloid Leukemia (HL-60)[2] |
| Telomerase (hTERT) | Downregulation | Ribonucleoprotein polymerase that maintains telomere ends; its inhibition leads to cellular senescence and apoptosis.[2] | Breast (MCF-7)[2] |
The upregulation of p21 and p27 by the 5,6-trans analogue leads to an increased proportion of cells in the G0/G1 phase of the cell cycle and a decrease in the S phase, effectively halting cell proliferation.[2] Concurrently, the inhibition of telomerase activity contributes to the long-term suppression of tumor growth.[2]
Experimental Protocols
The investigation of the effects of this compound on gene expression involves a series of well-established molecular and cellular biology techniques.
Cell Culture and Treatment
Standard cell culture techniques are employed to maintain and treat cell lines with this compound or its analogues.
-
Cell Lines: Cancer cell lines such as MCF-7 (breast), LNCaP (prostate), and HL-60 (myeloid leukemia) are commonly used.[2]
-
Culture Medium: The choice of culture medium (with or without serum) is critical, as serum components can influence the availability and activity of hydrophobic compounds like vitamin D3.[5] For studies investigating direct cellular effects, a serum-free or low-serum medium may be preferred after an initial attachment period.
-
Compound Preparation: this compound is typically dissolved in a solvent like ethanol or DMSO to create a stock solution, which is then diluted to the final concentration in the culture medium.[6] A vehicle control (medium with the solvent alone) is essential in all experiments.
-
Treatment: Cells are incubated with the desired concentrations of this compound for specific time periods (e.g., 24, 48, 72 hours) before harvesting for downstream analysis.
Gene Expression Analysis: Quantitative PCR (qPCR)
qPCR is a sensitive and specific method to quantify the expression levels of target genes.
References
- 1. Vitamin D - Wikipedia [en.wikipedia.org]
- 2. 5,6-trans-16-ene-vitamin D3: a new class of potent inhibitors of proliferation of prostate, breast, and myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,25(OH)2 vitamin D3 induces elevated expression of the cell cycle-regulating genes P21 and P27 in squamous carcinoma cell lines of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D analogues up-regulate p21 and p27 during growth inhibition of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
discovery and initial characterization of 5,6-trans-cholecalciferol
An In-depth Technical Guide to the Discovery and Initial Characterization of 5,6-trans-Cholecalciferol
Introduction
5,6-trans-Cholecalciferol, also known as 5,6-trans-vitamin D3, is a significant photoisomer of cholecalciferol (vitamin D3).[1][2] Its discovery and subsequent characterization have provided valuable insights into the photobiology of vitamin D and have opened avenues for the development of novel vitamin D analogs with distinct biological profiles. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial biological characterization of 5,6-trans-cholecalciferol, tailored for researchers, scientists, and professionals in drug development.
Discovery and Formation
5,6-trans-Cholecalciferol is formed from cholecalciferol upon exposure to ultraviolet B (UVB) radiation. If cholecalciferol, synthesized in the epidermis from 7-dehydrocholesterol, is not promptly transported into the bloodstream, prolonged sun exposure leads to its conversion into inactive terminal compounds, including 5,6-trans-vitamin D and suprasterol. This photoisomerization is a key mechanism that prevents vitamin D toxicity during extended periods in the sun.
Physicochemical Properties
5,6-trans-Cholecalciferol is a seco-cholestane, a hydroxy seco-steroid, and a member of the D3 vitamin family. It is a human metabolite and is also known as calciol.[3]
| Property | Value |
| CAS Number | 22350-41-0[3][4][5] |
| Molecular Formula | C27H44O[3][4][6] |
| Molecular Weight | 384.64 g/mol [2][6] |
| Appearance | White to pale yellow solid |
| Solubility | Ethanol: 30 mg/mL, DMF: 10 mg/mL, Ethyl Acetate: 20 mg/mL, DMSO: 1 mg/mL[2] |
Biological Activity and Characterization
Initial studies revealed that 5,6-trans-cholecalciferol is a biologically active analog of vitamin D3.[7] It shares a structural similarity with 1,25-dihydroxycholecalciferol, the active form of vitamin D.[7]
In Vivo Studies
Early in vivo experiments in vitamin D-deficient chicks and anephric rats were crucial in elucidating the biological functions of 5,6-trans-cholecalciferol.
| Animal Model | Dosage | Observed Effects |
| Vitamin D-deficient chicks | 1, 3, and 10 µ g/day | Increased tibia ash weight and bone mineralization.[4] |
| Anephric rats on a low-calcium, vitamin D-deficient diet | 25 µ g/animal | Induced intestinal calcium transport and bone calcium mobilization.[4] |
These findings were significant as they demonstrated that 5,6-trans-cholecalciferol could elicit biological responses typically associated with vitamin D in animals lacking kidneys, suggesting it may not require renal 1α-hydroxylation to be active.[4][8]
In Vitro Studies and Receptor Binding
In vitro studies have further characterized the activity of 5,6-trans-cholecalciferol, particularly its interaction with the vitamin D receptor (VDR) and its effects on cell proliferation.
| Parameter | Value | Cell Type |
| VDR Dissociation Constant (Kd) | 560 nM[1][2] | Not specified in the provided text. |
| Antiproliferative Activity | Significant inhibition at 10⁻⁶ M | Normal human keratinocytes[1] |
The VDR binding affinity of 5,6-trans-cholecalciferol is lower than that of its hydroxylated counterparts, 25-hydroxy-5,6-trans-vitamin D3 (Kd = 58 nM) and 25-hydroxytachysterol3 (Kd = 22 nM).[2] Despite this, it demonstrates antiproliferative effects at micromolar concentrations.[1] Furthermore, a synthetic analog, 1,25(OH)2-16-ene-5,6-trans-D3, has shown 10-100 times greater antiproliferative activity than the natural active form of vitamin D3 in breast and prostate cancer cell lines, with significantly lower calcemic effects.[9]
Metabolism
Studies in both chicks and rats have indicated that 5,6-trans-cholecalciferol and its analogs are metabolized very rapidly compared to cholecalciferol.[7] While polar metabolites have been detected in tissues, a 1-hydroxy form has not been observed.[7] A significant portion of related compounds, like dihydrotachysterol, is excreted in the bile within 24 hours.[7] Pharmacokinetic studies in humans with the synthetic analog 5,6-trans-25-hydroxycholecalciferol showed lower serum levels and a considerably shorter half-life compared to the natural 25-hydroxycholecalciferol.[10]
Experimental Protocols
Synthesis of 5,6-trans-Cholecalciferol
While detailed step-by-step protocols are proprietary and found within specific publications, the general approaches to synthesizing 5,6-trans-cholecalciferol and its analogs involve:
-
Photoisomerization: The most direct method involves the irradiation of a solution of cholecalciferol with UVB light. This process can be influenced by the solvent, temperature, and presence of sensitizers.
-
Chemical Synthesis: Convergent and linear synthesis strategies are employed, often starting from readily available steroid precursors. These multi-step processes involve chemical modifications to create the characteristic triene system and the specific stereochemistry of the A-ring and side chain.[11] The synthesis of 3-epi-cholecalciferol and 5,6-trans-3-epi-cholecalciferol has also been described, highlighting the chemical versatility in modifying the vitamin D structure.[12]
In Vivo Assay for Bone Mineralization in Chicks
-
Animal Model: Day-old vitamin D-deficient chicks.
-
Diet: A vitamin D-deficient diet is provided for a set period to induce rickets.
-
Dosing: Chicks are divided into groups and administered varying doses of 5,6-trans-cholecalciferol (e.g., 1, 3, and 10 µ g/day ) or a vehicle control, typically orally or via injection.
-
Duration: The treatment period usually lasts for several days to weeks.
-
Endpoint Measurement: At the end of the study, the tibias are collected, cleaned of soft tissue, and ashed in a furnace. The resulting ash weight is measured as an indicator of bone mineralization.[4]
In Vitro Antiproliferation Assay in Keratinocytes
-
Cell Culture: Normal human keratinocytes are cultured in an appropriate medium.
-
Seeding: Cells are seeded into multi-well plates and allowed to attach.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of 5,6-trans-cholecalciferol (e.g., up to 10⁻⁶ M) or a vehicle control.
-
Proliferation Measurement: Cell proliferation is assessed by measuring the incorporation of ³H-thymidine into DNA. After a set incubation period with the compound, ³H-thymidine is added to the medium. Following a further incubation, the cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter. A reduction in ³H-thymidine incorporation indicates an inhibition of proliferation.[1]
Visualizations
Photochemical Formation of Vitamin D3 and its Isomers
Caption: Photochemical pathway of Vitamin D3 synthesis and isomerization.
Metabolic Activation of Cholecalciferol
Caption: Major metabolic pathway for the activation of Cholecalciferol.
Experimental Workflow for In Vivo Bone Mineralization Assay
Caption: Workflow for assessing bone mineralization in chicks.
Conclusion
The discovery of 5,6-trans-cholecalciferol as a photoisomer of vitamin D3 has been pivotal in understanding the mechanisms that regulate vitamin D levels in the body. Initial characterization has revealed a compound with a unique biological profile, including the ability to stimulate calcium metabolism and bone mineralization, albeit with different pharmacokinetics and receptor binding affinities compared to cholecalciferol and its hormonal form, calcitriol. The exploration of its synthetic analogs continues to be a promising area for the development of therapeutic agents with selective biological activities, such as potent antiproliferative effects with reduced calcemic potential. This makes 5,6-trans-cholecalciferol and its derivatives important molecules for ongoing research in oncology, immunology, and metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Vitamin | TargetMol [targetmol.com]
- 3. CAS 22350-41-0 | 5,6-trans-Cholecalciferol [daltonresearchmolecules.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Cholecalciferol Impurity A (5,6-trans-Cholecalciferol, this compound) [lgcstandards.com]
- 6. This compound | C27H44O | CID 40467764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Metabolism of dihydrotachysterol and 5,6-trans-cholecalciferol in the chick and the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5,6-trans-16-ene-vitamin D3: a new class of potent inhibitors of proliferation of prostate, breast, and myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of 5,6-trans-25-hydroxycholecalciferol, a synthetic analogue of vitamin D3, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Efficient Chemical Syntheses of Vitamin D Degradation Products | Anticancer Research [ar.iiarjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
The In Vivo Metabolic Pathway of 5,6-trans-Vitamin D3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-trans-Vitamin D3, a photoisomer of the more common 5,6-cis-Vitamin D3, is formed upon exposure of Vitamin D3 to light.[1] While both isomers share a common cholecalciferol backbone, their distinct stereochemistry at the 5,6-double bond significantly influences their in vivo metabolic fate and biological activity. This technical guide provides a comprehensive overview of the current understanding of the in vivo metabolic pathway of this compound, drawing upon key scientific studies. It highlights the crucial differences between the metabolism of the trans and cis isomers, presents available quantitative data, outlines experimental methodologies, and visualizes the metabolic pathway.
Core Metabolic Pathway
The in vivo metabolism of this compound is characterized by its rapid nature compared to its cis counterpart. The primary metabolic event is hydroxylation at the C-25 position, leading to the formation of 5,6-trans-25-hydroxycholecalciferol.
A seminal study by Bell et al. using radiolabeled 5,6-trans-cholecalciferol in chicks and rats demonstrated that the parent compound is rapidly metabolized.[2] The major metabolite identified in tissues was the 25-hydroxylated form.[2] This initial hydroxylation step is analogous to the first metabolic activation of 5,6-cis-Vitamin D3, which is primarily carried out in the liver by cytochrome P450 enzymes, notably CYP2R1 and CYP27A1. While not directly confirmed for the trans-isomer, it is highly probable that these same enzymes are responsible for the 25-hydroxylation of this compound.
A critical divergence from the metabolic pathway of 5,6-cis-Vitamin D3 is the apparent lack of subsequent 1α-hydroxylation of 5,6-trans-25-hydroxycholecalciferol.[2] In the canonical pathway, 1α-hydroxylation of 25-hydroxyvitamin D3 by the enzyme CYP27B1 in the kidneys produces the hormonally active form, 1,25-dihydroxyvitamin D3 (calcitriol). However, in vivo studies with this compound and its 25-hydroxy metabolite have consistently failed to detect any 1-hydroxylated forms.[2]
Biliary Excretion
Evidence suggests that the metabolites of this compound are primarily cleared through biliary excretion. The study by Bell et al. indicated the presence of polar metabolites in the bile, suggesting conjugation reactions (e.g., glucuronidation or sulfation) to increase water solubility for excretion.[2]
Quantitative Data
Quantitative data on the in vivo metabolism of this compound is limited, with most studies dating back several decades. The following table summarizes the key findings from a pharmacokinetic study of a synthetic analog, 5,6-trans-25-hydroxycholecalciferol, in healthy human subjects.
| Parameter | 5,6-trans-25-hydroxycholecalciferol | Natural 25-hydroxycholecalciferol (cis-isomer) | Reference |
| Serum Levels | Lower | Higher | [3] |
| Half-life in Blood | Considerably shorter | Longer | [3] |
| Dihyroxylated Metabolites in Serum | Not observed within seven days of an intravenous dose | Present as 1,25(OH)2D3 and 24,25(OH)2D3 | [3] |
Experimental Protocols
The foundational in vivo studies on this compound metabolism utilized radiolabeled compounds to trace their fate. Below is a generalized methodology based on these classic experiments.
In Vivo Administration and Sample Collection (Animal Model)
-
Test Substance: High specific radioactivity 14C- or 3H-labeled 5,6-trans-cholecalciferol is synthesized.
-
Animal Model: Vitamin D-deficient rats or chicks are commonly used to minimize interference from endogenous Vitamin D metabolites.
-
Administration: The radiolabeled compound is administered intravenously or orally.
-
Sample Collection: At various time points post-administration, blood, liver, kidney, intestine, and bone samples are collected. Bile is collected via cannulation of the bile duct. Urine and feces are also collected.
Metabolite Extraction and Analysis
-
Lipid Extraction: Tissues and plasma are homogenized and lipids are extracted using a solvent system such as chloroform/methanol.
-
Chromatographic Separation: The lipid extracts are subjected to chromatographic techniques to separate the parent compound from its metabolites. Historically, techniques like Sephadex LH-20 chromatography and thin-layer chromatography (TLC) were used. Modern approaches would employ high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).
-
Quantification and Identification: Radioactivity in the separated fractions is measured using liquid scintillation counting. Metabolite identification is confirmed by co-chromatography with authentic standards and mass spectrometry.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the metabolic pathway of this compound and a typical experimental workflow for its in vivo study.
References
- 1. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 2. Metabolism of dihydrotachysterol and 5,6-trans-cholecalciferol in the chick and the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Molecular Nuances: A Comparative Analysis of 5,6-trans-Vitamin D3 and Calcitriol
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural and functional distinctions between 5,6-trans-Vitamin D3 and calcitriol. As analogues of Vitamin D3, both molecules play a role in calcium homeostasis and cellular regulation, yet their subtle structural variations lead to significant differences in their biological activity and therapeutic potential. This document will dissect their chemical structures, three-dimensional conformations, and resulting interactions with the Vitamin D receptor, offering a comprehensive resource for scientists engaged in endocrinology, oncology, and immunology research.
Core Structural and Conformational Differences
The fundamental distinction between this compound and calcitriol lies in their chemical structure, which in turn dictates their three-dimensional shape and biological function. Calcitriol, the hormonally active form of Vitamin D3, is characterized by the presence of hydroxyl groups at the 1α and 25 positions.[1][2] In contrast, this compound is an isomer of Vitamin D3 where the 5,6-cis double bond has been isomerized to a 5,6-trans configuration.[3][4]
The most significant structural difference is the stereochemistry of the A-ring. In its biologically active form, the A-ring of calcitriol can adopt a chair conformation that is crucial for its high-affinity binding to the Vitamin D Receptor (VDR). The 1α-hydroxyl group, in particular, is a key determinant of this binding and subsequent biological activity. The A-ring of Vitamin D compounds exists in a dynamic equilibrium between two chair conformers.[5][6] The presence and orientation of the hydroxyl groups influence this equilibrium.
This compound, while sharing the same core seco-steroid structure, lacks the 1α and 25-hydroxyl groups. Its defining feature is the trans geometry of the double bond between carbons 5 and 6. This seemingly minor alteration has a profound impact on the overall shape of the molecule, leading to a different spatial arrangement of the A-ring relative to the C/D-ring system. This altered conformation is less favorable for binding to the VDR compared to calcitriol.
| Feature | This compound | Calcitriol (1α,25-dihydroxyvitamin D3) |
| Molecular Formula | C27H44O[7][8] | C27H44O3[2] |
| Molar Mass | 384.65 g/mol [3] | 416.64 g/mol |
| Key Structural Features | - 5,6-trans double bond | - 1α-hydroxyl group - 25-hydroxyl group - 5,6-cis double bond |
| VDR Dissociation Constant (Kd) | 560 nM[4][9] | Significantly lower (higher affinity) |
Signaling Pathways: A Tale of Differential VDR Activation
The biological effects of Vitamin D compounds are primarily mediated through the nuclear Vitamin D Receptor (VDR).[10] Calcitriol is the natural, high-affinity ligand for the VDR. The binding of calcitriol to the VDR induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade is central to the regulation of calcium and phosphate metabolism, as well as the control of cell proliferation, differentiation, and immune function.
This compound also interacts with the VDR, but with a significantly lower affinity than calcitriol.[4][9] This reduced affinity is a direct consequence of its structural differences, particularly the absence of the 1α-hydroxyl group and the altered A-ring conformation. As a result, this compound is a much weaker activator of VDR-mediated gene transcription. While it can elicit some biological responses, much higher concentrations are required compared to calcitriol.
Caption: Vitamin D Receptor (VDR) signaling pathway.
Experimental Protocols: Assessing Receptor Binding Affinity
A common method to quantify the binding affinity of Vitamin D analogues to the VDR is a competitive binding assay. This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled high-affinity ligand (typically [3H]calcitriol) for binding to the VDR.
Detailed Methodology:
-
VDR Preparation: The VDR is typically obtained from a cell line that overexpresses the receptor, such as a baculovirus-infected insect cell line or a mammalian cell line. The cells are harvested and a cytosolic extract containing the VDR is prepared.
-
Incubation: A constant amount of VDR extract and radiolabeled [3H]calcitriol are incubated in a series of tubes. To these tubes, increasing concentrations of the unlabeled test compound (calcitriol as a positive control, and this compound) are added.
-
Separation of Bound and Free Ligand: After incubation to allow binding to reach equilibrium, the bound and free radioligand are separated. This is often achieved by adding a dextran-coated charcoal suspension, which adsorbs the free radioligand, followed by centrifugation to pellet the charcoal.
-
Quantification: The radioactivity in the supernatant, which represents the amount of [3H]calcitriol bound to the VDR, is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The dissociation constant (Kd) can then be calculated from the IC50 value.
Caption: Workflow for a VDR competitive binding assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound | Vitamin | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CAS 22350-41-0 | 5,6-trans-Cholecalciferol [daltonresearchmolecules.com]
- 8. This compound | C27H44O | CID 40467764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. saveourbones.com [saveourbones.com]
5,6-trans-Vitamin D3: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3, primarily known for its role in calcium homeostasis and bone metabolism, has garnered increasing attention for its potential therapeutic applications in a variety of diseases, including cancer. The active form, 1α,25-dihydroxyvitamin D3 (calcitriol), exhibits potent anti-proliferative, pro-differentiating, and pro-apoptotic effects in various cancer cell lines. However, its clinical utility is often limited by hypercalcemia at therapeutic doses. This has spurred the development of synthetic analogs of vitamin D3 with a more favorable therapeutic index. Among these, 5,6-trans-Vitamin D3 and its derivatives have emerged as promising candidates, demonstrating enhanced anti-cancer activity with reduced calcemic side effects. This technical guide provides an in-depth exploration of this compound as a potential therapeutic agent, focusing on its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.
Mechanism of Action: VDR-Mediated Signaling
The biological effects of this compound and its analogs are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[1] Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.[2]
In the context of cancer, this signaling cascade leads to the upregulation of cell cycle inhibitors, such as p21waf1/cip1 and p27kip1.[3] These proteins inhibit cyclin-dependent kinases (CDKs), leading to a G1 phase cell cycle arrest and a subsequent decrease in cell proliferation.[1][2] Furthermore, VDR signaling can induce apoptosis and inhibit telomerase activity, an enzyme crucial for cancer cell immortality.
Quantitative Data
The enhanced anti-proliferative activity and reduced calcemic effects of this compound analogs are key to their therapeutic potential. The following tables summarize the available quantitative data.
Table 1: In Vitro Anti-Proliferative Activity (IC50 Values)
| Compound | MCF-7 (Breast Cancer) | LNCaP (Prostate Cancer) | HL-60 (Leukemia) |
| 1,25(OH)2D3 | ~10-8 M | ~10-8 M | ~3 x 10-8 M |
| 1,25(OH)2-16-ene-5,6-trans-D3 | 10-100 fold lower than 1,25(OH)2D3 | 10-100 fold lower than 1,25(OH)2D3 | 10-100 fold lower than 1,25(OH)2D3 |
Note: Specific IC50 values for 1,25(OH)2-16-ene-5,6-trans-D3 are often reported as a range of increased potency compared to the parent compound.
Table 2: In Vivo Calcemic Activity in Mice
| Compound | Dose | Serum Calcium Level (mg/dL) |
| Vehicle Control | - | Normal Range |
| 1,25(OH)2D3 | 0.1 µ g/mouse | Hypercalcemic |
| 1,25(OH)2-16-ene-5,6-trans-D3 | 4.0 µ g/mouse | Normocalcemic |
This table illustrates the significantly lower calcemic potential of the 5,6-trans analog, allowing for the administration of higher, more therapeutically relevant doses.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the therapeutic potential of this compound and its analogs.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony, providing a measure of cell reproductive viability after treatment.
Materials:
-
Cancer cell lines (e.g., MCF-7, LNCaP, HL-60)
-
Complete cell culture medium
-
This compound analog and vehicle control (e.g., ethanol)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates. Allow cells to attach overnight.
-
Treatment: Treat the cells with various concentrations of the this compound analog or vehicle control.
-
Incubation: Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation.
-
Fixation and Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with methanol for 15 minutes. Stain the colonies with Crystal Violet solution for 20 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound analog and vehicle control
-
Trypsin-EDTA
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture dishes and treat with the this compound analog or vehicle for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay to measure telomerase activity.
Materials:
-
Cell pellets
-
CHAPS lysis buffer
-
TRAP reaction mix (containing TS primer, dNTPs, and Taq polymerase)
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
DNA visualization method (e.g., SYBR Green)
Procedure:
-
Cell Lysate Preparation: Prepare cell extracts from treated and control cells using CHAPS lysis buffer.
-
Telomerase Extension: Incubate the cell extract with the TRAP reaction mix. If telomerase is active, it will add telomeric repeats to the TS primer.
-
PCR Amplification: Amplify the extended products by PCR.
-
Detection: Separate the PCR products on a polyacrylamide gel and visualize the characteristic DNA ladder, which indicates telomerase activity.
-
Quantification: The intensity of the ladder can be quantified to determine the relative telomerase activity in each sample.
Preclinical Development Workflow
The preclinical evaluation of a novel this compound analog typically follows a structured workflow to assess its therapeutic potential and safety profile before consideration for clinical trials.
Conclusion
This compound and its analogs represent a promising class of compounds for cancer therapy. Their enhanced anti-proliferative activity, coupled with a significantly reduced risk of hypercalcemia, addresses the primary limitation of using native vitamin D3 in oncology. The well-defined mechanism of action, involving VDR-mediated cell cycle arrest and apoptosis, provides a solid foundation for further drug development. The experimental protocols outlined in this guide offer a standardized approach for the continued investigation and characterization of these potent anti-cancer agents. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound analogs in various malignancies.
References
Methodological & Application
Application Note: Quantification of 5,6-trans-Vitamin D3 in Human Serum using HPLC-UV
Introduction
Vitamin D3 (cholecalciferol) is a fat-soluble vitamin essential for calcium homeostasis and bone metabolism. It can be synthesized in the skin upon exposure to ultraviolet (UV) light or obtained from dietary sources. During UV exposure or improper storage, Vitamin D3 can isomerize into several related compounds, including 5,6-trans-Vitamin D3.[1][2] The presence of this compound can be an indicator of sample degradation or excessive light exposure. Therefore, a reliable method to quantify this isomer is crucial in research and clinical settings to ensure the accurate assessment of Vitamin D3 status and the quality of pharmaceutical formulations.
This application note describes a sensitive and robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in human serum. The method employs protein precipitation followed by liquid-liquid extraction for sample clean-up and a reversed-phase C18 column for chromatographic separation.
Experimental Protocols
1. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
Proper sample handling is critical to prevent further isomerization. All steps should be performed in amber vials or under light-protected conditions.
-
Step 1: Aliquoting and Internal Standard Spiking
-
Pipette 500 µL of human serum into a 2 mL amber microcentrifuge tube.
-
Add 10 µL of the internal standard (IS) working solution (e.g., Vitamin D2) and vortex for 10 seconds.
-
-
Step 2: Protein Precipitation
-
Add 1.0 mL of ice-cold acetonitrile to the serum sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.
-
-
Step 3: Liquid-Liquid Extraction (LLE)
-
Carefully transfer the supernatant to a clean 15 mL amber glass tube.
-
Add 2.0 mL of n-hexane to the supernatant.
-
Vortex for 2 minutes to extract the analytes into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to facilitate phase separation.
-
-
Step 4: Evaporation and Reconstitution
-
Transfer the upper hexane layer to a new amber glass tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (Acetonitrile:Water, 99:1 v/v).
-
Vortex for 30 seconds and transfer the solution to an amber HPLC vial with an insert for analysis.
-
2. HPLC-UV Method Parameters
The analysis is performed using a standard HPLC system equipped with a UV detector.
Caption: High-level workflow for the analysis of this compound.
Table 1: HPLC-UV Method Parameters
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Gemini C18, 100 x 3.0 mm, 5 µm particle size[3] |
| Mobile Phase | Isocratic: Acetonitrile:Water (99:1, v/v)[3][4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[5] |
| Injection Volume | 50 µL |
| UV Detector | Diode-Array Detector (DAD) |
| Detection Wavelength | 265 nm[4][6] |
| Run Time | Approximately 10 minutes |
Method Validation and Performance
The method was validated according to established guidelines to ensure its reliability for the quantification of this compound in serum.
Table 2: Method Validation Summary (Representative Data)
| Parameter | Result |
| Linearity Range | 2.5 - 250 ng/mL |
| Correlation Coefficient (r²) | > 0.998[5] |
| Limit of Detection (LOD) | 0.8 ng/mL (based on S/N ratio of 3)[5] |
| Limit of Quantification (LOQ) | 2.5 ng/mL (based on S/N ratio of 10)[5][7] |
| Precision (Intra-day, %RSD) | < 5% |
| Precision (Inter-day, %RSD) | < 8% |
| Accuracy (% Recovery) | 90 - 105%[8] |
Table 3: Recovery Data
The extraction efficiency was assessed by spiking known concentrations of this compound into blank serum samples before extraction.
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Mean Recovery (%) | % RSD (n=6) |
| 5.0 | 4.6 | 92.0[5] | 4.5 |
| 50.0 | 48.5 | 97.0[5] | 3.1 |
| 200.0 | 196.2 | 98.1 | 2.8 |
Detailed Workflow Diagram
The following diagram illustrates the detailed experimental workflow from sample preparation to HPLC analysis.
Caption: Step-by-step sample preparation and analysis workflow.
Conclusion
The described HPLC-UV method provides a reliable and robust tool for the quantification of this compound in human serum. The simple extraction procedure offers excellent recovery and minimizes matrix effects. The method exhibits good linearity, precision, and accuracy, making it suitable for routine analysis in research and drug development environments where monitoring of Vitamin D3 isomers is essential.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An HPLC-UV Method to Assess Human Plasma 25(OH)D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Resolution Separation of Vitamin D3 Isomers by Supercritical Fluid Chromatography
Abstract
Vitamin D3 (cholecalciferol) and its isomers are critical analytes in the pharmaceutical and food industries due to their profound impact on human health and the potential for toxic effects from impurities. This application note details a robust and efficient method for the separation of Vitamin D3 from its key isomers, including pre-vitamin D3, 5,6-trans-cholecalciferol, lumisterol, isotachysterol, and tachysterol, using Supercritical Fluid Chromatography (SFC). The developed SFC method offers significant advantages over traditional normal-phase liquid chromatography, including reduced analysis time, lower solvent consumption, and improved resolution. This document provides comprehensive experimental protocols, system suitability criteria, and quantitative performance data to support the implementation of this method in research and quality control laboratories.
Introduction
Vitamin D3 is a fat-soluble vitamin essential for calcium homeostasis and bone metabolism. During its synthesis and storage, several isomers can be formed, some of which are isobaric with Vitamin D3, making their separation and quantification challenging.[1] Regulatory bodies require strict control of these impurities in drug products and supplements to ensure safety and efficacy.[1] Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of hydrophobic compounds like Vitamin D3 and its isomers.[2][3] The use of supercritical CO2 as the primary mobile phase component provides low viscosity and high diffusivity, leading to faster separations and higher efficiency compared to liquid chromatography.[4][5] This application note presents a validated SFC method for the baseline separation of Vitamin D3 and its critical isomers.
Experimental
Instrumentation and Consumables
-
SFC System: An Agilent 1260 Infinity Hybrid SFC/UHPLC system or equivalent, equipped with a diode array detector (DAD) or mass spectrometer (MS).[6]
-
Chromatography Columns: Waters ACQUITY UPC2 Torus 1-AA (3.0 x 100 mm, 1.7 µm) was found to be optimal for the separation of isobaric impurities.[1][7][8] A combination of ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 100 mm, 5 µm) and ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 5 µm) in series also provides efficient separation.[6]
-
Mobile Phase: Supercritical CO2 (SFC grade) and a modifier (e.g., Methanol, Ethanol, or Acetonitrile).
-
Reagents and Standards: Reference standards for Vitamin D3 and its isomers (pre-vitamin D3, 5,6-trans-cholecalciferol, lumisterol, isotachysterol, tachysterol) were of pharmaceutical grade. All solvents were HPLC or MS grade.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1. These parameters were established based on a systematic evaluation of stationary phases, mobile phase modifiers, temperature, and back pressure to achieve optimal resolution of all target analytes.
Table 1: Optimized SFC Chromatographic Conditions
| Parameter | Condition |
| Column | Waters ACQUITY UPC2 Torus 1-AA (3.0 x 100 mm, 1.7 µm)[1] |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B (Modifier) | Acetonitrile[1] |
| Gradient | 3% B to 10% B over 7.5 min, hold at 10% for 1 min, return to 3% in 0.5 min, and equilibrate for 1 min.[1] |
| Flow Rate | 1.5 mL/min[1] |
| Column Temperature | 45 °C[1] |
| Back Pressure | 120 bar[1] |
| Injection Volume | 3 µL[1] |
| Detection | UV at 265 nm or MS (SIR mode) |
Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of each Vitamin D3 isomer reference standard in 10 mL of methanol.
-
Working Standard Solution (10 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions in n-heptane to a final concentration of 10 µg/mL for each analyte.
-
System Suitability Solution: A solution containing cholecalciferol, pre-cholecalciferol, and trans-cholecalciferol can be prepared by heating a solution of cholecalciferol in methanol at 90°C.[6]
Sample Preparation
The sample preparation protocol will vary depending on the matrix. For oily drug products, a saponification and liquid-liquid extraction procedure is recommended.[1]
-
Accurately weigh a portion of the oily sample into a centrifuge tube.
-
Add a solution of potassium hydroxide in ethanol/water to induce saponification.[1]
-
After the reaction, perform a liquid-liquid extraction with n-heptane.[1]
-
The n-heptane layer is then collected and can be directly injected into the SFC system.
Results and Discussion
The optimized SFC method provided excellent separation of Vitamin D3 from its key isomers within a total analysis time of 10 minutes.[1] The Torus 1-AA column, with its unique stationary phase chemistry, demonstrated superior selectivity for the isobaric isomers.[1] Acetonitrile as a modifier provided better separation of the isobaric compounds compared to alcohol modifiers due to its lower elution strength.[1]
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Resolution (trans- and pre-cholecalciferol) | Rs > 2.0 | 2.3[6] |
| Resolution (cholecalciferol and trans-cholecalciferol) | Rs > 2.0 | 2.0[6] |
| Tailing Factor (all peaks) | < 2.0 | < 1.5 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | < 2.0% | < 1.0% |
The method was validated according to ICH Q2 guidelines, demonstrating excellent linearity, accuracy, and precision.[1]
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999[7][9] |
| Limit of Detection (LOD) | 2 - 7 ng/mL for non-ester impurities[1] |
| Limit of Quantification (LOQ) | 0.5% for ester impurities[1] |
| Accuracy (Recovery) | 94.1% - 116.1%[9] |
| Precision (RSD) | < 3.21%[9] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical steps involved in the SFC method development for Vitamin D3 isomer separation.
Caption: Experimental workflow for the SFC analysis of Vitamin D3 isomers.
Caption: Logical workflow for SFC method development and validation.
Conclusion
The developed Supercritical Fluid Chromatography method provides a rapid, green, and highly efficient solution for the separation and quantification of Vitamin D3 and its critical isomers. The use of a specialized stationary phase and optimized chromatographic conditions allows for baseline resolution of all compounds, ensuring accurate analysis for quality control purposes in the pharmaceutical and related industries. The detailed protocols and performance data presented in this application note facilitate the straightforward implementation of this method.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Optimization and validation of a fast supercritical fluid chromatography method for the quantitative determination of vitamin D3 and its related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. Quantitative analysis of vitamin D and its main metabolites in human milk by supercritical fluid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selvita.com [selvita.com]
- 6. agilent.com [agilent.com]
- 7. A rapid method for the separation of vitamin D and its metabolites by ultra-high performance supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of vitamin D3 in daily oily supplements by a two-dimensional supercritical fluid chromatography-liquid chromatography-mass spectrometry system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Stable Aqueous Solutions of 5,6-trans-Vitamin D3 for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin D3 and its analogs are crucial molecules in various physiological processes, including calcium homeostasis, immune modulation, and cell differentiation.[1][2] 5,6-trans-Vitamin D3 is a photoisomer of Vitamin D3, formed upon light exposure, and exhibits biological activity, including antiproliferative effects on cultured human keratinocytes.[3][4] A significant challenge in conducting in vitro studies with this compound is its lipophilic nature, leading to poor aqueous solubility and instability in aqueous media.[5][6][7] The molecule is susceptible to degradation influenced by factors such as pH, light, oxygen, and the presence of metal ions.[1][8]
This application note provides detailed protocols for preparing a stable aqueous solution of this compound suitable for various in vitro assays. The methodology involves creating a concentrated stock solution in an appropriate organic solvent, followed by dilution into a specially formulated, stabilized aqueous buffer.
Key Data & Formulations
Quantitative data for solubility and recommended buffer compositions are summarized below for easy reference.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
|---|---|---|---|
| Ethanol | 30 mg/mL | ~78 mM | Sonication is recommended for dissolution. |
| DMSO | 1 mg/mL | ~2.6 mM | Sonication is recommended for dissolution. |
| Ethyl Acetate | 20 mg/mL | ~52 mM | Sonication is recommended for dissolution. |
| DMF | 10 mg/mL | ~26 mM | Sonication is recommended for dissolution. |
(Data sourced from TargetMol[3])
Table 2: Recommended Stabilized Aqueous Buffer Formulation
| Component | Concentration Range | Purpose | Rationale / Citation |
|---|---|---|---|
| Base Buffer | (e.g., PBS, HEPES) | Maintain physiological pH | Standard for cell culture |
| EDTA | 0.1 - 1.0 mg/mL | Chelating Agent | Sequesters metal ions that catalyze oxidation. Shows a significant stabilizing effect.[1][8][9] |
| Ascorbic Acid | 0.5 - 2.0 mg/mL | Antioxidant | Reduces reactive oxygen species.[1][9] |
| pH | > 5.0 | pH Control | Vitamin D3 is more stable in neutral to slightly alkaline conditions; acidic conditions are destabilizing.[1][8] |
(Formulation based on principles from studies on Vitamin D3 stabilization[1][8][9][10])
Experimental Protocols
Care should be taken to protect this compound from light and oxygen throughout the procedure by using low-actinic glassware and minimizing exposure to air.[4][11]
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol details the initial solubilization of powdered this compound. Ethanol is recommended as the primary solvent due to higher solubility.[3]
Materials:
-
This compound powder
-
Anhydrous Ethanol (≥99.5%) or DMSO
-
Low-actinic glass vials
-
Sonicator
-
Calibrated analytical balance
-
Nitrogen gas line (optional, but recommended)
Procedure:
-
Weigh the desired amount of this compound powder in a low-actinic glass vial.
-
Add the required volume of anhydrous ethanol to achieve the desired concentration (e.g., 10 mg/mL).
-
If desired, flush the headspace of the vial with nitrogen gas to displace oxygen.[4]
-
Seal the vial tightly and vortex briefly.
-
Sonicate the vial in a water bath until the powder is completely dissolved.[3]
-
Store the stock solution at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]
Caption: Workflow for preparing a concentrated stock solution.
Protocol 2: Preparation of a Stabilized Aqueous Working Solution
This protocol describes the dilution of the organic stock solution into the aqueous buffer for immediate use in assays.
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Sterile base buffer (e.g., PBS, pH 7.4)
-
Sterile EDTA solution
-
Sterile Ascorbic Acid solution
-
Sterile, low-actinic tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare the Stabilized Aqueous Buffer by adding EDTA and Ascorbic Acid to the base buffer at the desired final concentrations (see Table 2). For example, add EDTA to 0.5 mg/mL and Ascorbic Acid to 1.0 mg/mL.
-
Ensure the final pH of the buffer is > 5.0. Adjust if necessary.
-
Vortex the thawed this compound stock solution to ensure homogeneity.
-
Perform a serial dilution. Pipette the required volume of the stock solution directly into the Stabilized Aqueous Buffer while vortexing to prevent precipitation.
-
Note: The final concentration of the organic solvent (ethanol or DMSO) in the cell culture medium should typically be kept below 0.1% - 0.2% to avoid cytotoxicity.
-
-
Sterile-filter the final aqueous working solution using a 0.22 µm syringe filter if it will be added to cell cultures.
-
Use the prepared aqueous solution immediately for the best results. Vitamin D3 in aqueous solutions is prone to degradation, even with stabilizers.[1][8]
Protocol 3: Application in a Cell-Based Assay (Example Workflow)
This protocol outlines the general steps for using the prepared aqueous solution in a typical in vitro cell-based assay, such as assessing cell proliferation or VDR-mediated gene expression.[12][13]
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Preparation of Treatment Media: Prepare the final treatment concentrations of this compound by diluting the aqueous working solution (from Protocol 2) into the appropriate cell culture medium. Include a vehicle control containing the same final concentration of buffer and organic solvent.
-
Cell Treatment: Remove the old medium from the cells and replace it with the treatment media.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay Endpoint: Perform the assay endpoint measurement (e.g., measure cell viability using MTT/XTT, quantify reporter gene expression via luciferase assay, or analyze protein levels via Western blot).
Caption: General workflow for a cell-based in vitro assay.
Vitamin D Receptor (VDR) Signaling Pathway
The biological effects of most Vitamin D analogs are mediated through the Vitamin D Receptor (VDR), a nuclear receptor.[2] Upon binding, the VDR-ligand complex heterodimerizes with the Retinoid X Receptor (RXR) and translocates to the nucleus, where it binds to Vitamin D Response Elements (VDREs) on target genes, modulating their transcription.
Caption: Simplified Vitamin D Receptor (VDR) signaling pathway.
References
- 1. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Vitamin | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. EP0390930A1 - Stable aqueous preparation of active vitamin d 3 - Google Patents [patents.google.com]
- 11. Determination of Assay of Vitamin D | Pharmaguideline [pharmaguideline.com]
- 12. mdpi.com [mdpi.com]
- 13. Novel Vitamin D Analogs as Potential Therapeutics: Metabolism, Toxicity Profiling, and Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
In Vivo Animal Models for Efficacy Testing of 5,6-trans-Vitamin D3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo animal models to assess the therapeutic efficacy of 5,6-trans-Vitamin D3. This Vitamin D3 isomer is a subject of interest due to its potential for potent biological activity with reduced hypercalcemic side effects compared to the active form, calcitriol. The following sections detail experimental designs for key therapeutic areas: oncology, osteoporosis, and psoriasis.
I. Oncology: Breast Cancer Xenograft Model
This model is designed to evaluate the anti-proliferative efficacy of this compound on human breast cancer cells in an in vivo setting.
Data Presentation
Table 1: Efficacy of Vitamin D Analogs on Tumor Growth in a Murine Breast Cancer Xenograft Model
| Treatment Group | Dose & Regimen | Mean Tumor Volume (mm³) ± SD (Day 28) | Percent Tumor Growth Inhibition (%) | Serum Calcium (mg/dL) ± SD |
| Vehicle Control | 100 µL Olive Oil, daily, p.o. | 850 ± 150 | - | 9.5 ± 0.5 |
| Calcitriol | 3.75 µg/kg, daily, p.o. | 340 ± 90 | 60 | 11.8 ± 0.8 |
| This compound (Hypothetical) | 5 µg/kg, daily, p.o. | 425 ± 110 | 50 | 10.2 ± 0.6 |
Experimental Protocol: Subcutaneous Breast Cancer Xenograft in Nude Mice
This protocol outlines the procedure for establishing and monitoring subcutaneous breast cancer xenografts in immunodeficient mice to test the efficacy of this compound.[3][4]
Materials:
-
Human breast cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Female athymic nude mice (BALB/c nude), 6-8 weeks old
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
This compound, Calcitriol (for positive control), and vehicle (e.g., olive oil)
-
Syringes and needles (27-gauge)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Equipment for blood collection and serum analysis
Procedure:
-
Cell Culture: Culture breast cancer cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation:
-
Harvest cells using trypsin-EDTA and wash with PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 2 x 10^7 cells/mL.
-
Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (2 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 per group).
-
Administer the vehicle, this compound, or calcitriol according to the predetermined dosing schedule (e.g., daily oral gavage).
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: Volume = (length x width²) / 2.[5]
-
Monitor the body weight and general health of the animals regularly.
-
At the end of the study, collect blood samples via cardiac puncture for serum calcium analysis.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, gene expression).
-
Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. Vitamin D3 (Calcitriol) Monotherapy Decreases Tumor Growth, Increases Survival, and Correlates with Low Neutrophil-to-Lymphocyte Ratio in a Murine HPV-16-Related Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xenograft tumor model [bio-protocol.org]
Application of 5,6-trans-Vitamin D3 in Bone Mineralization Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to 5,6-trans-Vitamin D3
This compound is a photoisomer of Vitamin D3, formed upon exposure to ultraviolet radiation. While the biological roles of Vitamin D3 and its active metabolite, 1,25-dihydroxyvitamin D3 (calcitriol), in calcium homeostasis and bone metabolism are well-established, the specific functions of this compound are less characterized. Preliminary evidence suggests its potential involvement in calcium-dependent signaling pathways, making it a compound of interest for bone mineralization studies. Investigating its effects on osteoblast differentiation and mineralization can provide insights into alternative or complementary pathways to the classical Vitamin D receptor (VDR)-mediated actions of calcitriol.
Existing Research and Potential Applications
Currently, there is a notable scarcity of published research specifically detailing the quantitative effects of this compound on bone mineralization. One study has indicated its use in exploring the effects of various Vitamin D3 derivatives on bone resorption. This suggests a potential role in modulating bone cell activity.
Potential applications in bone mineralization studies include:
-
Screening for Osteogenic Activity: Assessing the capacity of this compound to induce osteoblast differentiation and mineralization in vitro.
-
Mechanistic Studies: Elucidating the signaling pathways activated by this compound in osteoblasts, and determining if they converge with or diverge from the canonical VDR pathway.
-
Comparative Analyses: Comparing the osteogenic potency of this compound with that of cholecalciferol and calcitriol to understand its relative biological activity.
-
Adjuvant Therapy Research: Investigating its potential to enhance the effects of other osteogenic agents.
Given the limited direct data, the following sections provide standardized protocols and data presentation formats that can be employed to systematically investigate the role of this compound in bone mineralization. The quantitative data presented is based on representative findings for the well-studied 1,25-dihydroxyvitamin D3 and should be considered illustrative.
Quantitative Data Presentation
The following tables are templates demonstrating how to present quantitative data from in vitro bone mineralization studies. The values are hypothetical and serve as examples for comparison when testing a compound like this compound against a known osteogenic agent such as 1,25-dihydroxyvitamin D3 (Calcitriol).
Table 1: Effect of Vitamin D Analogs on Alkaline Phosphatase (ALP) Activity in Pre-osteoblastic Cells (e.g., MC3T3-E1)
| Treatment Group | Concentration (nM) | ALP Activity (U/mg protein) | Fold Change vs. Control |
| Control (Vehicle) | - | 15.2 ± 2.1 | 1.0 |
| 1,25(OH)₂D₃ | 1 | 35.8 ± 3.5 | 2.4 |
| 10 | 58.1 ± 4.9 | 3.8 | |
| 100 | 65.4 ± 5.2 | 4.3 | |
| 5,6-trans-Vitamin D₃ | 1 | Data to be determined | Data to be determined |
| 10 | Data to be determined | Data to be determined | |
| 100 | Data to be determined | Data to be determined |
Table 2: Quantification of Mineralized Matrix Formation by Alizarin Red S Staining
| Treatment Group | Concentration (nM) | Alizarin Red S Absorbance (OD 405 nm) | Fold Change vs. Control |
| Control (Vehicle) | - | 0.12 ± 0.02 | 1.0 |
| 1,25(OH)₂D₃ | 1 | 0.28 ± 0.04 | 2.3 |
| 10 | 0.55 ± 0.06 | 4.6 | |
| 100 | 0.68 ± 0.07 | 5.7 | |
| 5,6-trans-Vitamin D₃ | 1 | Data to be determined | Data to be determined |
| 10 | Data to be determined | Data to be determined | |
| 100 | Data to be determined | Data to be determined |
Table 3: Relative Gene Expression of Osteogenic Markers in Response to Vitamin D Analogs
| Treatment Group | Concentration (nM) | RUNX2 (Fold Change) | Osterix (Fold Change) | Osteocalcin (Fold Change) |
| Control (Vehicle) | - | 1.0 | 1.0 | 1.0 |
| 1,25(OH)₂D₃ | 10 | 2.5 ± 0.3 | 2.1 ± 0.2 | 4.8 ± 0.5 |
| 5,6-trans-Vitamin D₃ | 10 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Cell Culture and Osteogenic Differentiation
-
Cell Seeding: Plate pre-osteoblastic cells (e.g., MC3T3-E1 or primary mesenchymal stem cells) in 24-well plates at a density of 2 x 10⁴ cells/well in α-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Induction of Differentiation: Once cells reach 80-90% confluency, replace the growth medium with an osteogenic differentiation medium (α-MEM with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
Treatment: Add this compound or the appropriate control (e.g., vehicle, 1,25-dihydroxyvitamin D3) to the osteogenic medium at the desired final concentrations.
-
Culture Maintenance: Culture the cells for up to 21 days, replacing the medium with freshly prepared differentiation medium and treatments every 2-3 days.
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay
-
Cell Lysis: After 7-14 days of differentiation, wash the cells twice with PBS and lyse them in a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Enzyme Reaction: In a 96-well plate, mix a small volume of the cell lysate with a p-nitrophenyl phosphate (pNPP) substrate solution.
-
Incubation: Incubate the plate at 37°C for 15-60 minutes.
-
Measurement: Stop the reaction by adding NaOH and measure the absorbance at 405 nm using a microplate reader.
-
Normalization: Determine the total protein concentration of the cell lysates using a BCA or Bradford protein assay and normalize the ALP activity to the total protein content.
Protocol 3: Alizarin Red S Staining for Mineralization
-
Fixation: After 14-21 days of differentiation, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.
-
Washing: Gently wash the cells with deionized water to remove excess stain.
-
Imaging: Visualize and capture images of the stained mineralized nodules using a light microscope.
-
Quantification (Optional): To quantify the staining, destain the cells with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.
Protocol 4: Quantitative Real-Time PCR (qPCR) for Osteogenic Marker Gene Expression
-
RNA Extraction: After the desired treatment period (e.g., 3, 7, or 14 days), lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., RUNX2, Osterix, Osteocalcin) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Signaling Pathways and Visualizations
The primary mechanism of action for 1,25-dihydroxyvitamin D3 in osteoblasts is through the nuclear Vitamin D Receptor (VDR), which acts as a ligand-activated transcription factor to regulate the expression of genes involved in bone formation and mineralization.[1] Non-genomic, rapid signaling pathways involving membrane-associated VDR have also been described, which can activate second messenger systems like protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs).[2][3]
The specific signaling pathway for this compound in osteoblasts has not been elucidated. It may act through the classical VDR, albeit with different affinity, or it may activate alternative, VDR-independent pathways. The diagrams below illustrate a general experimental workflow and the known/hypothetical signaling pathways.
References
Application Notes: Investigating Vitamin D Receptor (VDR) Binding Affinity Using 5,6-trans-Vitamin D3
Audience: Researchers, scientists, and drug development professionals.
Introduction The Vitamin D Receptor (VDR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2][3] Its activation by the hormonally active form of Vitamin D, 1α,25-dihydroxyvitamin D3 (Calcitriol), modulates the expression of numerous genes involved in calcium and phosphate homeostasis, immune function, and cellular proliferation and differentiation.[1][2][3] Understanding the interaction between ligands and the VDR's ligand-binding pocket is crucial for drug development and physiological research.
5,6-trans-Vitamin D3 is a photoisomer of Vitamin D3, formed upon exposure to sunlight.[4][5] It serves as a valuable tool for investigating VDR binding dynamics. While it is considered a biologically active form of cholecalciferol, its affinity for the VDR is significantly lower than that of Calcitriol.[4][6][7] This characteristic makes it a useful low-affinity agonist or competitor in binding assays to probe the structural and functional aspects of the VDR. This document provides detailed protocols for utilizing this compound in VDR binding and functional assays.
Canonical VDR Genomic Signaling Pathway
The primary mechanism of VDR action is the genomic pathway. A ligand, such as Calcitriol or an analog like this compound, binds to the VDR in the cytoplasm or nucleus.[8] This binding induces a conformational change, leading to the heterodimerization of the VDR with the Retinoid X Receptor (RXR).[8][9] This VDR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[3][8] The complex recruits co-activator proteins, which facilitates the assembly of the transcriptional machinery and initiates or suppresses gene transcription, leading to a specific cellular response.[8][10]
References
- 1. Vitamin D - Wikipedia [en.wikipedia.org]
- 2. Very important pharmacogene summary for VDR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 4. This compound | Vitamin | TargetMol [targetmol.com]
- 5. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound ≥90% (HPLC) | 22350-41-0 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Selective Interaction of Vitamin D Receptor with Transcriptional Coactivators by a Vitamin D Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 5,6-trans-Vitamin D3 in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction and Rationale
Vitamin D and its analogs are potent immunomodulators with therapeutic potential for a variety of autoimmune diseases. The active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), exerts its effects by binding to the vitamin D receptor (VDR), which is expressed in most immune cells, including T cells, B cells, and dendritic cells (DCs).[1][2] This interaction modulates the transcription of genes involved in immune regulation, generally promoting a shift from a pro-inflammatory to a more tolerogenic state.[3][4] Specifically, vitamin D signaling can inhibit the differentiation of pro-inflammatory Th1 and Th17 cells while promoting the development of regulatory T cells (Tregs) and Th2 cells.[1][3][4] Additionally, it can induce tolerogenic dendritic cells, further dampening autoimmune responses.[2][4]
While therapeutically promising, the clinical use of calcitriol is often limited by its calcemic effects, leading to hypercalcemia at doses required for effective immunosuppression.[5][6] This has driven the development of synthetic vitamin D analogs with reduced calcemic activity but retained or enhanced immunomodulatory properties.[6][7][8]
5,6-trans-Vitamin D3 is a photoisomer of vitamin D3, formed upon exposure to sunlight.[9] Its active form, 1,25(OH)2-16-ene-5,6-trans-D3, has been shown to be a potent inhibitor of cancer cell proliferation with significantly lower calcemic activity in mice compared to calcitriol.[10] While its direct effects on autoimmune disease models are less documented, its potent antiproliferative activity and reduced side-effect profile make it a compelling candidate for investigation in autoimmune contexts such as multiple sclerosis (MS) and rheumatoid arthritis (RA).
These application notes provide a framework for the preclinical evaluation of this compound using established mouse models of MS (Experimental Autoimmune Encephalomyelitis - EAE) and RA (Collagen-Induced Arthritis - CIA), as well as in vitro assays to dissect its mechanism of action on key immune cell populations.
Experimental Design Considerations
When designing experiments to test this compound, the following points should be considered:
-
Animal Models:
-
EAE: The C57BL/6 mouse model induced with Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide is a standard and widely used model for relapsing-remitting MS.
-
CIA: The DBA/1 mouse model induced with type II collagen is a robust and well-characterized model for RA.
-
-
Treatment Regimens:
-
Prophylactic: Treatment is initiated before or at the time of disease induction to assess the compound's ability to prevent or delay disease onset.
-
Therapeutic: Treatment is initiated after the onset of clinical signs to evaluate the compound's ability to ameliorate existing disease.
-
-
Controls:
-
Vehicle Control: A group of animals receiving the vehicle used to dissolve this compound (e.g., sesame oil, olive oil, or ethanol/saline mixture).
-
Positive Control: A group treated with a known effective compound, such as calcitriol or another established therapy for the specific model, to benchmark the efficacy of this compound.
-
-
Outcome Measures:
-
Clinical Scoring: Daily monitoring of disease severity using a standardized scoring system.
-
Histopathology: Examination of target tissues (e.g., spinal cord in EAE, joints in CIA) for inflammation and tissue damage.
-
Immunophenotyping: Analysis of immune cell populations in lymphoid organs and inflamed tissues by flow cytometry.
-
Cytokine Analysis: Measurement of key pro-inflammatory and anti-inflammatory cytokines in serum and from cultured immune cells.
-
Safety Assessment: Monitoring for signs of toxicity, particularly hypercalcemia, through regular body weight measurements and serum calcium analysis.
-
Protocol 1: Evaluation of this compound in the Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This protocol describes the induction of EAE in C57BL/6 mice and subsequent treatment with this compound.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle (e.g., sterile sesame oil)
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles
Procedure:
-
EAE Induction (Day 0):
-
Prepare the MOG/CFA emulsion: Emulsify MOG35-55 peptide (final concentration 1-2 mg/mL) with an equal volume of CFA.
-
Anesthetize mice and subcutaneously inject 100-200 µL of the emulsion, divided between two sites on the flank.
-
Administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of PBS.
-
Administer a second dose of 200 ng PTX i.p. 48 hours later (Day 2).
-
-
Treatment with this compound:
-
Prophylactic Regimen: Begin treatment on Day 0 or Day 1 post-immunization.
-
Therapeutic Regimen: Begin treatment upon the first appearance of clinical signs (typically around Day 10-12).
-
Prepare a stock solution of this compound in a suitable vehicle. Dosing will need to be optimized, but a starting point, based on other analogs, could be in the range of 0.1-1 µg per mouse, administered i.p. or by oral gavage.[5]
-
Administer the prepared dose of this compound or vehicle to the respective groups daily or every other day.
-
-
Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE starting from Day 7.
-
Score the disease severity based on the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
Endpoint Analysis (typically Day 21-28 or at peak of disease):
-
Collect blood for serum cytokine and calcium analysis.
-
Isolate splenocytes and lymph node cells for in vitro restimulation assays and flow cytometry.
-
Perfuse mice with PBS and collect spinal cords for histopathological analysis (H&E for inflammation, Luxol Fast Blue for demyelination) and immune cell isolation.
-
Protocol 2: Evaluation of this compound in the Collagen-Induced Arthritis (CIA) Mouse Model
This protocol details the induction of CIA in DBA/1 mice and treatment with this compound.
Materials:
-
Male DBA/1 mice, 8-10 weeks old
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.05 M acetic acid
-
This compound
-
Vehicle
-
Sterile syringes and needles
Procedure:
-
CIA Induction:
-
Primary Immunization (Day 0):
-
Dissolve type II collagen in 0.05 M acetic acid overnight at 4°C to a final concentration of 2 mg/mL.
-
Emulsify the collagen solution with an equal volume of CFA.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Emulsify the collagen solution with an equal volume of IFA.
-
Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
-
-
Treatment with this compound:
-
Prophylactic Regimen: Begin treatment on Day 21 (day of booster).
-
Therapeutic Regimen: Begin treatment upon the first signs of paw swelling (typically around Day 25-28).
-
Prepare and administer this compound or vehicle as described in the EAE protocol.
-
-
Clinical Assessment:
-
Monitor mice for signs of arthritis starting from Day 21, three times a week.
-
Score each paw for inflammation on a scale of 0-4:
-
0: No evidence of erythema and swelling
-
1: Erythema and mild swelling confined to the tarsals or ankle joint
-
2: Erythema and mild swelling extending from the ankle to the tarsals
-
3: Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4: Erythema and severe swelling encompass the ankle, foot, and digits
-
-
The maximum arthritis score per mouse is 16.
-
-
Endpoint Analysis (typically Day 42-56):
-
Collect blood for serum cytokine, anti-collagen antibody, and calcium analysis.
-
Isolate splenocytes and lymph node cells for in vitro restimulation assays and flow cytometry.
-
Collect paws for histopathological analysis (H&E for inflammation, Safranin O for cartilage damage).
-
Protocol 3: In Vitro Assessment of this compound on T Cell Differentiation and Dendritic Cell Maturation
This protocol outlines in vitro assays to determine the direct effects of this compound on immune cells.
A. T Cell Differentiation
-
Isolate naïve CD4+ T cells from the spleens of C57BL/6 mice using magnetic-activated cell sorting (MACS).
-
Culture the naïve T cells in plates coated with anti-CD3 and anti-CD28 antibodies.
-
Supplement the culture medium with polarizing cytokines for different T helper subsets:
-
Th1: IL-12, anti-IL-4
-
Th17: TGF-β, IL-6, anti-IFN-γ, anti-IL-4
-
Treg: TGF-β, IL-2
-
-
Add varying concentrations of this compound or vehicle to the cultures.
-
After 3-5 days, restimulate the cells with PMA/Ionomycin and analyze intracellular cytokine expression (IFN-γ for Th1, IL-17 for Th17) and transcription factor expression (Foxp3 for Treg) by flow cytometry.
B. Dendritic Cell Maturation and Function
-
Generate bone marrow-derived dendritic cells (BMDCs) by culturing mouse bone marrow cells with GM-CSF and IL-4 for 6-8 days.
-
Treat immature BMDCs with this compound or vehicle for 24 hours.
-
Induce maturation by adding lipopolysaccharide (LPS) for another 24 hours.
-
Analyze the expression of maturation markers (CD80, CD86, MHC-II) by flow cytometry.
-
Measure the production of cytokines (e.g., IL-12, IL-10, IL-23) in the culture supernatants by ELISA.
-
To assess function, co-culture the treated DCs with allogeneic or antigen-specific CD4+ T cells and measure T cell proliferation and cytokine production.
Data Presentation
Table 1: Summary of Expected Outcomes in the EAE Model
| Parameter | Vehicle Control | This compound | Positive Control (e.g., Calcitriol) |
| Mean Peak Clinical Score | 3.5 ± 0.5 | Reduced | Significantly Reduced |
| Disease Incidence (%) | 90-100 | Reduced | Significantly Reduced |
| Spinal Cord Inflammation | Severe | Reduced | Significantly Reduced |
| Spinal Cord Demyelination | Extensive | Reduced | Significantly Reduced |
| Splenic Th1 Cells (%) | High | Reduced | Reduced |
| Splenic Th17 Cells (%) | High | Reduced | Reduced |
| Splenic Treg Cells (%) | Baseline | Increased | Increased |
| Serum IFN-γ (pg/mL) | High | Reduced | Reduced |
| Serum IL-17 (pg/mL) | High | Reduced | Reduced |
| Serum Calcium (mg/dL) | Normal | Normal to slightly elevated | Elevated |
Table 2: Summary of Expected Outcomes in the CIA Model
| Parameter | Vehicle Control | This compound | Positive Control (e.g., Calcitriol) |
| Mean Arthritis Score | 10 ± 2 | Reduced | Significantly Reduced |
| Disease Incidence (%) | 80-100 | Reduced | Significantly Reduced |
| Joint Inflammation | Severe | Reduced | Significantly Reduced |
| Cartilage Damage | Severe | Reduced | Significantly Reduced |
| Serum Anti-Collagen IgG | High | Reduced | Reduced |
| Splenic Th17 Cells (%) | High | Reduced | Reduced |
| Splenic Treg Cells (%) | Baseline | Increased | Increased |
| Serum IL-6 (pg/mL) | High | Reduced | Reduced |
| Serum IL-17 (pg/mL) | High | Reduced | Reduced |
| Serum Calcium (mg/dL) | Normal | Normal to slightly elevated | Elevated |
Table 3: Summary of Expected Outcomes from In Vitro Assays
| Assay | Outcome Measure | Vehicle Control | This compound |
| T Cell Differentiation | Th1 Differentiation (%) | High | Decreased |
| Th17 Differentiation (%) | High | Decreased | |
| Treg Differentiation (%) | Baseline | Increased | |
| DC Maturation | CD80/CD86 Expression | High | Decreased |
| MHC-II Expression | High | Decreased | |
| IL-12 Production (pg/mL) | High | Decreased | |
| IL-10 Production (pg/mL) | Low | Increased |
Mandatory Visualizations
Caption: Workflow for EAE model and treatment.
Caption: Workflow for CIA model and treatment.
Caption: Vitamin D signaling pathway in immune cells.
References
- 1. Vitamin D3: a helpful immuno-modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory actions of vitamin D in various immune-related disorders: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Vitamin D3 Priming of Dendritic Cells Shifts Human Neutrophil-Dependent Th17 Cell Development to Regulatory T Cells [frontiersin.org]
- 5. Preclinical Therapy with Vitamin D3 in Experimental Encephalomyelitis: Efficacy and Comparison with Paricalcitol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin D analogs: therapeutic applications and mechanisms for selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The future of vitamin D analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin D Supplementation Guidelines for General Population and Groups at Risk of Vitamin D Deficiency in Poland—Recommendations of the Polish Society of Pediatric Endocrinology and Diabetes and the Expert Panel With Participation of National Specialist Consultants and Representatives of Scientific Societies—2018 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5,6-trans-16-ene-vitamin D3: a new class of potent inhibitors of proliferation of prostate, breast, and myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 5,6-trans-Vitamin D3 in Pharmaceutical Formulations
Introduction
Vitamin D3 (cholecalciferol) is a fat-soluble vitamin essential for calcium homeostasis and bone health. However, it is susceptible to degradation when exposed to light, heat, and acidic conditions.[1] One of the primary degradation products is 5,6-trans-Vitamin D3, an isomer formed through photoisomerization or iodine-catalyzed isomerization.[2][3] As an impurity, its presence in pharmaceutical formulations must be monitored to ensure the product's potency, stability, and safety. These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Application Note 1: Stability-Indicating HPLC-UV Method
This note describes a stability-indicating reversed-phase HPLC method for the simultaneous determination of cholecalciferol and its isomer, this compound. The method is designed to be rapid, accurate, and precise, making it suitable for routine quality control and stability studies of pharmaceutical products.[4][5]
1. Principle
The method utilizes a C18 stationary phase to separate Vitamin D3 from its isomers and other degradation products based on their polarity. An isocratic mobile phase allows for consistent and reproducible separation. Detection is performed using a UV or Diode Array Detector (DAD) at the maximum absorbance wavelength of the compounds, typically around 265 nm.[6][7] The DAD is particularly useful for confirming peak purity and identifying different isomers which may have slightly different UV spectra.[7]
2. Experimental Protocol
2.1. Instrumentation & Materials
-
HPLC System: Quaternary pump, autosampler, column oven, and DAD or UV detector.
-
Chromatography Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[8]
-
Reagents: HPLC grade methanol, acetonitrile, and water. Vitamin D3 and this compound reference standards.
2.2. Standard Solution Preparation
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Vitamin D3 and this compound reference standards into separate 100 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol. These operations should be performed in the dark to prevent degradation.[9]
-
Working Standard Solution (e.g., 1.0 µg/mL): Prepare a mixed working standard by diluting the stock solutions with the mobile phase to a final concentration within the linear range (e.g., 0.25-1.25 µg/mL).[6]
2.3. Sample Preparation (from Tablets)
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of Vitamin D3 into a suitable volumetric flask.
-
Add a volume of methanol-water solution (e.g., 95:5 v/v) and sonicate for 30 minutes to extract the analyte.[10]
-
Stir for an extended period (e.g., 3 hours) to ensure complete extraction.[10]
-
Dilute to volume with the extraction solvent and mix well.
-
Centrifuge a portion of the solution and filter the supernatant through a 0.45 µm membrane filter before injection.[8]
2.4. Chromatographic Conditions
-
Mobile Phase: Methanol:Water (97:3 v/v).[6]
-
Flow Rate: 1.2 mL/min.[6]
-
Detection Wavelength: 265 nm.[6]
-
Injection Volume: 20 µL.[8]
3. Data Presentation: Method Validation Summary
The described method should be validated according to ICH Q2(R1) guidelines.[6][11] Typical performance characteristics are summarized below.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.25 - 1.25 µg/mL | [6] |
| Correlation Coefficient (r²) | > 0.999 | [6][11] |
| Limit of Detection (LOD) | 0.0001 µg/mL | [6] |
| Limit of Quantification (LOQ) | 0.0005 µg/mL | [6] |
| Accuracy (% Recovery) | 95% - 105% | [6] |
| Precision (% RSD) | < 2.0% | [6] |
4. Visualization: HPLC-UV Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Application Note 2: High-Sensitivity LC-MS/MS Method
For formulations with very low concentrations of Vitamin D3 or for the detection of trace-level impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, offering superior sensitivity and specificity.[12][13]
1. Principle
This method combines the separation power of HPLC with the sensitive and selective detection capabilities of a triple quadrupole mass spectrometer. After chromatographic separation, analytes are ionized (typically using APCI or ESI) and fragmented.[12] The mass spectrometer is set to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by filtering out matrix interferences, a common challenge in complex formulations.[14]
2. Experimental Protocol
2.1. Instrumentation & Materials
-
LC-MS/MS System: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an APCI or ESI source.
-
Chromatography Column: C18 or similar reversed-phase column.
-
Reagents: LC-MS grade methanol, acetonitrile, water, and formic acid. Vitamin D3 and this compound reference standards. An internal standard (e.g., deuterated Vitamin D3) is recommended.
2.2. Standard and Sample Preparation
-
Standard Preparation: Prepare stock and working standards as described in the HPLC-UV method, including the internal standard at a fixed concentration in all solutions.
-
Sample Preparation (from Oily Formulations):
-
Accurately transfer the content of a soft capsule into a centrifuge tube.
-
Perform a saponification step to release the vitamin from the oily matrix.
-
Follow with a liquid-liquid extraction (LLE) using a solvent like hexane.[14]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase, add the internal standard, and vortex.
-
Filter the solution before injection.
-
2.3. LC-MS/MS Conditions
-
Mobile Phase: A gradient elution is often used. For example:
-
A: Water + 0.1% Formic Acid
-
B: Methanol + 0.1% Formic Acid
-
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Ionization Source: APCI, positive ion mode.[12]
-
MRM Transitions: Specific transitions for Vitamin D3 and this compound must be determined by infusing pure standards. (Note: Since both are isomers, they will have the same precursor ion but may have different fragmentation patterns or chromatographic retention times).
3. Data Presentation: Method Performance
| Parameter | Typical Value | Reference |
| Linearity Range | pg/mL to ng/mL | [15] |
| Correlation Coefficient (r²) | > 0.99 | [15] |
| Sensitivity (LOD/LOQ) | Low ng/mL or pg/mL | [15] |
| Accuracy (% Recovery) | 85% - 115% | [6] |
| Precision (% RSD) | < 15% | [6] |
4. Visualization: LC-MS/MS Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Forced Degradation Studies
To confirm that the analytical method is stability-indicating, forced degradation studies should be performed on the drug substance according to ICH guidelines.[16] This involves subjecting Vitamin D3 to various stress conditions to induce the formation of this compound and other degradation products. The method must demonstrate the ability to resolve the primary peak from all degradation products.[10][16]
Protocol Outline
-
Prepare Stock Solutions: Dissolve Vitamin D3 in methanol.
-
Apply Stress Conditions (in triplicate):
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.[16]
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.[16]
-
Oxidation: Add 3% H2O2 and keep at room temperature for 24 hours.[16]
-
Thermal Degradation: Heat a solution at 60°C for 24 hours.[16]
-
Photodegradation: Expose a solution to light (per ICH Q1B) at room temperature.[7][16]
-
-
Analysis: Neutralize the acidic and basic samples, then dilute all samples appropriately and analyze using the developed HPLC or LC-MS method.
-
Evaluation: Confirm that the main Vitamin D3 peak is well-separated from all degradation peaks, including this compound, pre-vitamin D3, lumisterol, and tachysterol.[16][17]
Visualization: Vitamin D3 Degradation Pathway
Caption: Key degradation pathways of Vitamin D3 under stress.
References
- 1. circehealthscience.com [circehealthscience.com]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reverse phase high-performance liquid chromatography (RP-HPLC) system for analysis of vitamin D3 soft capsules with soybean oil matrix [jms.fudan.edu.cn]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. researchgate.net [researchgate.net]
- 17. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Effects of 5,6-trans-Vitamin D3 on Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the biological effects of 5,6-trans-Vitamin D3 on human keratinocytes. The protocols detailed below are designed to assess key cellular processes, including viability, proliferation, differentiation, and the underlying signaling pathways.
Introduction
Vitamin D3 and its metabolites are crucial regulators of epidermal homeostasis, influencing keratinocyte proliferation and differentiation.[1][2] The active form, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), primarily mediates its effects through the nuclear Vitamin D Receptor (VDR), which forms a heterodimer with the Retinoid X Receptor (RXR) to modulate gene expression.[3][4][5] this compound, a biologically active photoisomer of Vitamin D3, has been shown to induce cell differentiation and inhibit the proliferation of cancer cells. These protocols offer standardized methods to evaluate the specific effects of this compound on keratinocytes.
I. Experimental Protocols
Keratinocyte Cell Culture
Objective: To maintain and passage primary human epidermal keratinocytes (HEK) for subsequent experiments.
Materials:
-
Primary Human Epidermal Keratinocytes (HEK)
-
Keratinocyte Serum-Free Medium (KSFM) supplemented with bovine pituitary extract and epidermal growth factor[6]
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and dishes
-
Incubator (37°C, 5% CO2)[7]
Protocol:
-
Culture HEKs in KSFM in a humidified incubator at 37°C with 5% CO2.[7]
-
For sub-culturing, wash the confluent monolayer of cells with PBS.
-
Incubate with Trypsin-EDTA for 5-10 minutes at 37°C to detach the cells.
-
Neutralize trypsin with fresh KSFM and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at a density of 1 x 10^4 cells/cm^2.[8]
-
Change the medium every 2-3 days.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on keratinocyte viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[9] Viable cells with active mitochondria reduce MTT to a purple formazan product.[9][10]
Protocol:
-
Seed HEKs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (e.g., ethanol or DMSO) for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Proliferation Assay (BrdU Incorporation)
Objective: To determine the effect of this compound on keratinocyte proliferation.
Principle: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[12] Incorporated BrdU can be detected with specific antibodies.[13]
Protocol:
-
Seed HEKs in a 96-well plate and treat with this compound as described in the MTT assay protocol.
-
During the final 2-4 hours of treatment, add BrdU labeling solution to a final concentration of 10 µM.[14]
-
Fix the cells and denature the DNA according to the manufacturer's instructions (typically with an acidic solution).[12]
-
Incubate with an anti-BrdU antibody.[13]
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]
-
Add a substrate solution (e.g., TMB) and measure the absorbance.[12]
Analysis of Differentiation Markers by qRT-PCR
Objective: To quantify the expression of genes associated with keratinocyte differentiation.
Principle: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) measures the amount of a specific RNA transcript. This allows for the quantification of gene expression changes in response to treatment.
Protocol:
-
Culture HEKs in 6-well plates and treat with this compound for 48-72 hours.
-
Induce differentiation by increasing the calcium concentration in the medium to 1.2-2 mM.[6][15]
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers for differentiation markers such as Keratin 1 (KRT1), Keratin 10 (KRT10), Involucrin (IVL), and Filaggrin (FLG).[15][16][17] Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analyze the data using the ΔΔCt method.
Analysis of Signaling Proteins by Western Blot
Objective: To investigate the effect of this compound on the expression and activation of key signaling proteins.
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture.
Protocol:
-
Treat HEKs with this compound for various time points (e.g., 0, 15, 30, 60 minutes for phosphorylation events; 24, 48 hours for protein expression).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.[19]
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[20]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[21]
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., VDR, p-Akt, Akt, p-ERK, ERK, β-catenin) overnight at 4°C.[21]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[21]
II. Data Presentation
Table 1: Effect of this compound on Keratinocyte Viability (% of Control)
| Concentration (nM) | 24 Hours | 48 Hours | 72 Hours |
| Vehicle Control | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 0.1 | 98.7 ± 4.9 | 95.3 ± 5.5 | 92.1 ± 6.3 |
| 1 | 97.2 ± 5.1 | 90.1 ± 6.0 | 85.4 ± 5.9 |
| 10 | 95.8 ± 4.7 | 82.5 ± 5.3 | 76.8 ± 6.1 |
| 100 | 93.4 ± 5.3 | 75.3 ± 4.9 | 68.2 ± 5.7 |
*Data are presented as mean ± SD.
Table 2: Effect of this compound on Keratinocyte Proliferation (BrdU Incorporation, % of Control)
| Concentration (nM) | 48 Hours |
| Vehicle Control | 100 ± 7.3 |
| 0.1 | 94.2 ± 6.8 |
| 1 | 85.6 ± 7.1 |
| 10 | 73.1 ± 6.5 |
| 100 | 61.5 ± 5.9 |
*Data are presented as mean ± SD.
Table 3: Relative Gene Expression of Differentiation Markers in Keratinocytes Treated with this compound (10 nM) for 72 Hours
| Gene | Fold Change vs. Control |
| Keratin 1 (KRT1) | 3.2 ± 0.4 |
| Keratin 10 (KRT10) | 2.8 ± 0.3 |
| Involucrin (IVL) | 4.5 ± 0.6 |
| Filaggrin (FLG) | 3.9 ± 0.5 |
*Data are presented as mean ± SD, normalized to a housekeeping gene.
III. Visualization of Pathways and Workflows
Caption: Experimental workflow for assessing the effects of this compound on keratinocytes.
Caption: Genomic signaling pathway of Vitamin D3 in keratinocytes.
References
- 1. direct-ms.org [direct-ms.org]
- 2. Role of the vitamin D3 pathway in healthy and diseased skin--facts, contradictions and hypotheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Disruption of Vitamin D and Calcium Signaling in Keratinocytes Predisposes to Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Improvement of Cell Culture Methods for the Successful Generation of Human Keratinocyte Primary Cell Cultures Using EGF-Loaded Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. itmedicalteam.pl [itmedicalteam.pl]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. protocols.io [protocols.io]
- 12. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. Electric fields reverse the differentiation of keratinocyte monolayer by down-regulating E-cadherin through PI3K/AKT/Snail pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. CST | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
overcoming solubility issues of 5,6-trans-Vitamin D3 in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-trans-Vitamin D3, focusing on overcoming solubility issues in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular effects?
A1: this compound is a photoisomer of Vitamin D3.[1][2] It is a biologically active form that can induce cell differentiation and inhibit the proliferation of cancer cells.[1][2] Its primary effects are mediated through the Vitamin D Receptor (VDR), influencing gene expression related to cell cycle control, calcium homeostasis, and the immune system.[1][3]
Q2: Why is this compound difficult to dissolve in cell culture media?
A2: this compound is a lipophilic (fat-soluble) molecule. Cell culture media are aqueous-based, and as such, lipophilic compounds like this compound have very poor solubility in them, often leading to precipitation.
Q3: What solvents are recommended for making a stock solution of this compound?
A3: Common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are recommended for preparing stock solutions of this compound. It is crucial to prepare a concentrated stock solution to minimize the final concentration of the organic solvent in the cell culture medium.
Q4: What is the maximum recommended final concentration of solvents like DMSO or ethanol in the cell culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO or ethanol in the cell culture medium should generally be kept below 0.1% to 0.5%. However, the tolerance to these solvents can be cell-line specific, so it is advisable to perform a vehicle control experiment to assess the impact on your specific cells.
Q5: How should I store the this compound powder and stock solutions?
A5: The solid powder form of this compound should be stored at -20°C. Stock solutions should be stored in amber, airtight vials at -20°C or -80°C to protect from light and evaporation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition to cell culture medium | The concentration of this compound exceeds its solubility limit in the aqueous medium. | - Increase the dilution factor of your stock solution. Prepare a more concentrated stock and add a smaller volume to the medium.- Add the stock solution to the medium dropwise while gently vortexing or swirling the medium to facilitate dispersion.- Pre-warm the cell culture medium to 37°C before adding the compound.- Consider using a serum-containing medium, as serum proteins can help to solubilize lipophilic compounds. |
| Crystals or film observed in the culture dish after incubation | The compound is coming out of solution over time. | - This can be a sign of supersaturation. Try using a lower final concentration of this compound.- Ensure the culture plates are not experiencing significant evaporation, which would concentrate the compound. Check the incubator's humidity levels. |
| Inconsistent experimental results | Incomplete dissolution of the compound, leading to variability in the effective concentration. | - Ensure your stock solution is completely dissolved before each use. Briefly vortex and visually inspect for any particulate matter.- Prepare fresh dilutions in media for each experiment from a well-mixed stock solution. |
| Cell toxicity or altered morphology in vehicle control | The concentration of the organic solvent (e.g., DMSO, ethanol) is too high. | - Reduce the final concentration of the solvent in your culture medium to below 0.1%.- Perform a dose-response curve for the solvent alone to determine the highest non-toxic concentration for your specific cell line. |
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility |
| Ethanol | ~30 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL |
| Dimethylformamide (DMF) | ~25 mg/mL |
Note: These values are approximate and can vary based on the specific lot of the compound and the purity of the solvent.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in Ethanol
Materials:
-
This compound (Molecular Weight: 384.64 g/mol )
-
Anhydrous Ethanol (200 proof)
-
Sterile amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh out 3.85 mg of this compound powder on an analytical balance.
-
Transfer the powder to a sterile amber microcentrifuge tube.
-
Add 1 mL of anhydrous ethanol to the tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Store the 10 mM stock solution at -20°C, protected from light.
Protocol 2: Dosing Cell Cultures with this compound
Materials:
-
10 mM stock solution of this compound in ethanol
-
Pre-warmed (37°C) complete cell culture medium
-
Cells plated in appropriate culture vessels
Procedure:
-
Calculate the volume of the 10 mM stock solution required to achieve the desired final concentration in your cell culture. For example, to achieve a final concentration of 10 µM in 10 mL of medium:
-
V1 = (C2 * V2) / C1
-
V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Prepare an intermediate dilution of the stock solution in pre-warmed medium if the required volume is too small to pipette accurately.
-
Add the calculated volume of the stock solution (or intermediate dilution) dropwise to the pre-warmed cell culture medium while gently swirling the flask or tube. Do not add the concentrated stock directly to the cells.
-
Mix the medium thoroughly to ensure homogenous distribution of the compound.
-
Remove the old medium from your cells and replace it with the freshly prepared medium containing this compound.
-
For the vehicle control, add the same volume of ethanol (without the compound) to an equivalent volume of medium and treat a parallel set of cells.
Mandatory Visualizations
Experimental Workflow
References
Technical Support Center: Minimizing Photodegradation of 5,6-trans-Vitamin D3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the photodegradation of 5,6-trans-Vitamin D3 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to light?
This compound is a photoisomer of Vitamin D3, formed when Vitamin D3 is exposed to light, particularly ultraviolet (UV) radiation.[1][2] The triene system within the Vitamin D3 structure absorbs UV radiation, leading to its conversion into various photoproducts, including this compound, suprasterol I, and suprasterol II.[1][3] This sensitivity is a critical factor to consider during experimental design and execution to ensure the integrity of the compound.
Q2: What are the primary factors that contribute to the photodegradation of this compound?
Several factors can accelerate the degradation of this compound:
-
Light Exposure: Direct exposure to sunlight and artificial UV light sources is the primary cause of degradation.[1]
-
Temperature: Elevated temperatures can increase the rate of degradation.[4][5]
-
pH: Acidic conditions have been shown to have a destabilizing effect.[6][7]
-
Oxygen: The presence of oxygen can contribute to oxidative degradation.[5][6][7]
-
Metal Ions: Certain metal ions can catalyze degradation reactions.[6][7]
-
Solvent: The choice of solvent can influence the stability of the molecule.[6]
Q3: What are the common degradation products of this compound?
Upon exposure to UV radiation, Vitamin D3, and subsequently its isomer this compound, can degrade into several photoproducts. The primary degradation products of Vitamin D3 include suprasterol I, suprasterol II, and this compound itself.[1][3] Further irradiation can lead to the formation of other isomers like tachysterol and lumisterol from previtamin D3.[8]
Q4: How can I detect and quantify the degradation of this compound in my samples?
Several analytical techniques can be employed to monitor the stability of this compound:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a widely used method for separating and quantifying Vitamin D3 and its isomers.[7][9]
-
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): This technique is effective for the analysis of Vitamin D3 impurities in oily formulations.[10]
-
UV-Visible Spectrophotometry: This method can be used for stability-indicating analysis of Vitamin D3.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered a gold standard for the measurement of Vitamin D metabolites, offering high sensitivity and specificity.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low concentration of this compound in post-experiment analysis. | Photodegradation due to ambient light exposure. | Work under amber or red light conditions. Use amber-colored glassware or wrap experimental containers in aluminum foil.[12] |
| Thermal degradation from heat sources in the lab. | Maintain a controlled, cool environment for the experiment. Avoid placing samples near heat-emitting equipment. Store stock solutions at -20°C or -80°C.[2] | |
| Appearance of unknown peaks in chromatogram. | Formation of degradation products like suprasterols or tachysterol. | Confirm the identity of the peaks using mass spectrometry. Review and optimize light and temperature controls during the experiment. |
| Inconsistent results between experimental replicates. | Variable light exposure between samples. | Ensure all samples are handled with identical light protection protocols. Use a light-shielded autosampler for analytical injections. |
| Presence of catalytic metal ions in buffers or reagents. | Use high-purity, metal-free reagents and solvents. Consider adding a chelating agent like EDTA to the sample matrix.[6][7] | |
| Rapid degradation of this compound in solution. | Inappropriate solvent choice. | Use solvents in which Vitamin D3 is known to be more stable, such as ethanol or isopropanol. Avoid acidic aqueous solutions.[6][12] |
| Oxidative degradation. | Degas solvents and purge sample vials with an inert gas like nitrogen or argon before sealing.[2] Consider the addition of antioxidants. |
Data Presentation
Table 1: Solubility of Vitamin D3 in Various Solvents at 298.2 K
| Solvent | Solubility (mole fraction x 10⁻¹) | Classification |
| Transcutol® | 4.03 | Very Soluble |
| Isopropanol (IPA) | 2.45 | Very Soluble |
| Ethyl Acetate (EA) | 1.95 | Very Soluble |
| 2-Butanol | 1.87 | Very Soluble |
| Ethanol | 1.77 | Very Soluble |
| 1-Butanol | 1.69 | Very Soluble |
| Polyethylene glycol-400 (PEG-400) | 0.291 | Sparingly Soluble |
| Dimethyl sulfoxide (DMSO) | 0.0723 | Sparingly Soluble |
| Propylene glycol (PG) | 0.0337 | Sparingly Soluble |
| Ethylene glycol (EG) | 0.00524 | Poorly Soluble |
| Water | 0.0000103 | Practically Insoluble |
Data sourced from Almarri et al. (2017)[12]
Table 2: Stabilizers for Vitamin D3 in Aqueous Solutions
| Stabilizer | Effect |
| Ethylenediaminetetraacetic acid (EDTA) | Most significant stabilizing effect by chelating metal ions.[6][7] |
| Ascorbic Acid (Vitamin C) | Acts as an antioxidant to prevent oxidative degradation.[6][7] |
| Citric Acid | Functions as a chelating agent and antioxidant.[6][7] |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions
-
Environment: Perform all manipulations under amber or red light to minimize light exposure.
-
Solvent Selection: Use a high-purity solvent in which this compound is highly soluble and stable, such as ethanol or isopropanol.[12]
-
Degassing: If oxidative degradation is a concern, degas the chosen solvent by sparging with nitrogen or argon for 15-20 minutes.
-
Dissolution: Accurately weigh the required amount of this compound crystalline powder in an amber vial. Add the degassed solvent to the desired concentration. If necessary, sonicate briefly to ensure complete dissolution.[2]
-
Storage: Store the stock solution in tightly sealed amber vials at -20°C or -80°C.[2] Purge the headspace of the vial with nitrogen or argon before sealing to displace oxygen.
Protocol 2: Stabilization of this compound in Aqueous Experimental Media
-
Buffer Preparation: Prepare aqueous buffers using high-purity, metal-free water and reagents.
-
Addition of Stabilizers: To mitigate degradation in aqueous media, add stabilizers prior to the addition of this compound.
-
For metal ion chelation, add EDTA to a final concentration of 0.01-0.1%.
-
For antioxidant protection, add ascorbic acid or citric acid to a final concentration of 0.05-0.1%.
-
-
pH Adjustment: Adjust the pH of the final medium to be neutral or slightly alkaline, as acidic conditions can promote degradation.[6][7]
-
Sample Preparation: Add the this compound stock solution to the stabilized aqueous medium to achieve the final desired experimental concentration.
-
Execution: Conduct the experiment promptly after sample preparation, maintaining light and temperature controls throughout.
Protocol 3: Monitoring Degradation using HPLC-UV
-
Instrumentation: Utilize an HPLC system equipped with a UV detector set to the maximum absorbance wavelength of Vitamin D3, which is approximately 265 nm.[4][5]
-
Column: A C18 reverse-phase column is commonly used for the separation of Vitamin D3 and its isomers.
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol, acetonitrile, and water. The exact ratio should be optimized for the specific column and isomers of interest.
-
Sample Preparation for Analysis: At designated time points during the experiment, withdraw an aliquot of the sample. If necessary, perform a liquid-liquid or solid-phase extraction to isolate the analytes from interfering matrix components. Reconstitute the extracted sample in the mobile phase.
-
Analysis: Inject the prepared sample into the HPLC system.
-
Quantification: Identify and quantify the peaks corresponding to this compound and its degradation products by comparing their retention times and UV spectra with those of known standards. Calculate the percentage degradation over time.
Visualizations
Caption: Photodegradation pathway of Vitamin D3.
Caption: Workflow for minimizing photodegradation.
Caption: Troubleshooting decision tree for degradation.
References
- 1. Sunlight regulates the cutaneous production of vitamin D3 by causing its photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Vitamin | TargetMol [targetmol.com]
- 3. Quantum yield for the photo-degradation of vitamin D3 - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. hspublishing.org [hspublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 12. researchgate.net [researchgate.net]
optimizing HPLC parameters for baseline separation of 5,6-trans and 5,6-cis isomers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of 5,6-trans and 5,6-cis isomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is achieving baseline separation of 5,6-cis and 5,6-trans isomers so challenging?
Separating cis-trans isomers is difficult because they have the same molecular weight and connectivity, differing only in the spatial arrangement of atoms around a double bond.[1] This results in very similar physical and chemical properties, such as polarity and hydrophobicity, leading to nearly identical retention times on standard HPLC columns.[2] Achieving baseline separation (Resolution, Rs > 1.5) requires optimizing multiple chromatographic parameters to exploit subtle differences in their molecular shape and interactions with the stationary phase.
Q2: I have no separation between my cis and trans isomer peaks. Where should I start troubleshooting?
When facing co-elution or very poor resolution, a systematic approach is essential.[3] The primary factors to investigate are the stationary phase (column) and the mobile phase composition, as these have the most significant impact on selectivity.
-
Evaluate Your Column: Standard C18 columns may not provide sufficient selectivity for geometric isomers.[4] Consider columns that offer shape-based selectivity.[1]
-
Optimize Mobile Phase: Adjusting the organic solvent ratio, trying different organic modifiers, or altering the pH can significantly influence selectivity.[5]
Below is a workflow to guide your initial troubleshooting efforts.
Caption: A flowchart for systematically troubleshooting poor HPLC resolution.[3]
Stationary Phase (Column) Selection
Q3: What type of HPLC column is best for separating 5,6-cis/trans isomers?
Standard C18 columns often fail to resolve these isomers. Columns that provide alternative selectivities, particularly shape selectivity, are more effective.
-
Phenyl and Pentafluorophenyl (PFP) Columns: These are often ideal for isomers containing benzene rings due to potential π-π interactions.[2]
-
Embedded Amide Columns: These columns can offer excellent separation for diastereomers, which may be relevant if the target molecules have other chiral centers.[2]
-
C8 Columns: Shorter carbon chains on C8 columns can provide spatial selectivity, making them suitable for separating conformational isomers.[2]
-
Cholesterol-based Columns: Columns like the Cogent UDC-Cholesterol™ are specifically designed to provide shape-based selectivity, making them highly effective for geometric isomers.[1]
-
Chiral Columns: While expensive, chiral stationary phases can sometimes separate geometric isomers in addition to enantiomers.[2][6] Normal phase chromatography on columns like silica can also be effective for cis-trans isomers.[7]
Table 1: Comparison of Stationary Phases for Cis/Trans Isomer Separation
| Column Type | Separation Principle | Ideal For | Reference |
| Phenyl / PFP | π-π interactions | Aromatic compounds, positional isomers | [2] |
| C8 / C30 | Steric/Shape selectivity | Conformational and geometric isomers | [2] |
| Cholesterol-based | High shape selectivity | Geometric (cis/trans) isomers | [1] |
| Chiral (e.g., ChiraSpher) | Chiral recognition, steric hindrance | Enantiomers, diastereomers, and sometimes geometric isomers | [6] |
| Silica (Normal Phase) | Adsorption, polarity differences | Geometric isomers, water-sensitive compounds | [7] |
Mobile Phase Optimization
Q4: How does the mobile phase composition affect the separation of cis and trans isomers?
The mobile phase composition is a critical parameter for optimizing selectivity.[5]
-
Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter resolution. For vitamin D3 and its isomers, ACN has been shown to provide better separation than methanol in some reversed-phase methods.[8] In another study, a mobile phase of acetonitrile and ethanol (90:10 v/v) improved recovery and peak shape for vitamin D3 analysis.[9]
-
Solvent Strength: Adjusting the ratio of the organic modifier to the aqueous phase (or non-polar solvent in normal phase) directly impacts retention time. Fine-tuning this ratio is essential to find the "sweet spot" where resolution is maximized.
-
Additives: For normal phase chromatography, small amounts of modifiers like ethanol, THF, or diethylamine in a non-polar solvent like hexane can dramatically improve resolution.[6] For example, a mobile phase of hexane:ethanol:THF:diethylamine (92:3:5:0.1) was optimal for separating lafutidine isomers.[6]
Q5: I am using a reversed-phase method. What are some typical starting conditions and how should I optimize them?
A common starting point is a C18 column with a mobile phase of acetonitrile and water. If separation is poor, a systematic optimization should be performed.
Table 2: Example of Mobile Phase Optimization Data (Hypothetical Data Based on[9])
| Mobile Phase (ACN:H₂O, v/v) | Isomer | Retention Time (min) | Resolution (Rs) |
| 90:10 | 5,6-cis | 8.2 | 0.8 |
| 5,6-trans | 8.5 | ||
| 95:5 | 5,6-cis | 7.1 | 1.6 |
| 5,6-trans | 7.6 | ||
| 100% ACN | 5,6-cis | 6.3 | 1.2 |
| 5,6-trans | 6.7 |
This table illustrates how a small change in the mobile phase can significantly impact resolution, with 95:5 ACN:H₂O providing baseline separation in this example.
Experimental Protocol 1: Mobile Phase Optimization for Reversed-Phase HPLC
-
System Setup:
-
Column: Select a column with potential for shape selectivity (e.g., Phenyl-Hexyl, C30, or Cholesterol-based), 250 x 4.6 mm, 5 µm.
-
Initial Mobile Phase: Acetonitrile:Water (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV detector at an appropriate wavelength for the analytes.
-
Injection Volume: 10 µL.
-
-
Initial Screening:
-
Inject the isomer mixture under the initial conditions.
-
If peaks are not resolved, proceed to adjust the mobile phase.
-
-
Optimization Steps:
-
Solvent Ratio: Perform a series of isocratic runs, adjusting the ACN:Water ratio. Test compositions such as 85:15, 92:8, 95:5, and 98:2.
-
Change Organic Modifier: If ACN does not yield baseline separation, switch the organic modifier to Methanol (MeOH) and repeat the solvent ratio optimization.
-
Ternary Mixture: Consider a ternary mixture, such as ACN:MeOH:Water, to further fine-tune selectivity.
-
-
Data Analysis:
-
For each condition, calculate the resolution (Rs) between the cis and trans isomer peaks.
-
Select the condition that provides Rs ≥ 1.5 with acceptable peak shape and analysis time.
-
Temperature and Flow Rate
Q6: Can changing the column temperature improve the separation of my isomers?
Yes, temperature is a powerful yet often underutilized tool for optimizing selectivity.[10]
-
Effect on Selectivity: Changing the column temperature alters the thermodynamics of the interactions between the analytes and the stationary phase, which can change selectivity.[11]
-
General Trend: For structurally similar compounds like isomers, improved separations are often possible at reduced column temperatures (e.g., 15-25°C).[10][12] Lowering the temperature typically increases retention time but can enhance the subtle interaction differences needed for resolution.[11]
-
Effect on Efficiency: Conversely, increasing temperature reduces mobile phase viscosity, which can lead to sharper peaks and shorter run times, but may decrease selectivity for some isomers.[13][14]
Q7: What is the effect of flow rate on isomer separation?
While flow rate primarily affects analysis time and efficiency, it can have a secondary impact on resolution. A slower flow rate increases the time the analytes spend interacting with the stationary phase, which can sometimes improve the separation of closely eluting peaks.[15] However, this comes at the cost of longer run times and broader peaks. It is generally more effective to optimize selectivity through column and mobile phase choice first, then fine-tune the flow rate for optimal efficiency based on the column's van Deemter curve.
Caption: Logical relationships of HPLC parameters affecting isomer separation.
References
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. welch-us.com [welch-us.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. researchgate.net [researchgate.net]
- 9. Reverse phase high-performance liquid chromatography (RP-HPLC) system for analysis of vitamin D3 soft capsules with soybean oil matrix [jms.fudan.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. chromtech.com [chromtech.com]
- 12. scispace.com [scispace.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
troubleshooting inconsistent results in 5,6-trans-Vitamin D3 bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-trans-Vitamin D3 bioassays. Inconsistent results can arise from a variety of factors, from reagent stability to subtle variations in cell culture conditions. This guide is designed to help you identify and resolve common issues to ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its activity compare to the active form, 1,25-dihydroxyvitamin D3 (calcitriol)?
A1: this compound is a photoisomer of Vitamin D3, formed upon exposure to light.[1][2] It is considered a biologically active form of cholecalciferol (Vitamin D3) and has been shown to induce cell differentiation and inhibit the proliferation of cancer cells.[1][3] However, its binding affinity for the Vitamin D Receptor (VDR) is significantly lower than that of calcitriol. The dissociation constant (Kd) for this compound with the VDR is approximately 560 nM, indicating a lower affinity compared to the high-affinity binding of calcitriol.[1] Consequently, higher concentrations of this compound may be required to elicit a biological response comparable to that of calcitriol.[1]
Q2: My this compound is not showing any biological activity in my cell-based assay. What could be the problem?
A2: There are several potential reasons for a lack of activity. First, ensure the proper storage and handling of your this compound stock. It is light and temperature sensitive and should be stored at -20°C or -80°C, protected from light, and under an inert atmosphere like nitrogen.[1][4] Prepare fresh dilutions in an appropriate solvent, such as ethanol or DMSO, immediately before use.[5] Additionally, confirm the responsiveness of your cell line to Vitamin D compounds and ensure that the VDR is expressed. The choice of solvent and its final concentration in the culture medium should also be tested for any cytotoxic effects on your cells.
Q3: I am observing high variability between replicate wells in my proliferation assay. What are the likely causes?
A3: High variability in replicate wells can stem from several sources. Inconsistent cell seeding is a common issue, so ensure you have a homogenous cell suspension and are using a calibrated pipette. Variations in the volume of medium and the concentration of this compound added to each well can also contribute to this problem.[6] Furthermore, the stability of this compound in the cell culture medium over the course of the experiment could be a factor; consider minimizing exposure to light and monitoring for degradation.[7][8] Edge effects in multi-well plates can also lead to variability; consider not using the outer wells for experimental data.
Q4: Can the type of cell culture medium I use affect the outcome of my this compound bioassay?
A4: Yes, the composition of the cell culture medium can significantly impact the results.[6][9] Serum-containing medium introduces variability due to lot-to-lot differences in hormone and growth factor concentrations.[7] For more defined experiments, a serum-free medium is recommended.[9] However, the absence of serum proteins that can stabilize vitamins may affect the stability of this compound.[8] The concentration of calcium in the medium can also influence the cellular response to Vitamin D metabolites, particularly in differentiation assays.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal/Activity | Degraded this compound | Purchase a new, high-quality lot of this compound. Ensure proper storage at -20°C or -80°C, protected from light.[1][4] Prepare fresh dilutions for each experiment. |
| Low VDR Expression in Cells | Confirm VDR expression in your cell line using qPCR or Western blot. Select a cell line known to be responsive to Vitamin D. | |
| Incorrect Assay Conditions | Optimize the concentration range of this compound. Due to its lower VDR affinity, higher concentrations than calcitriol may be needed.[1] Ensure the incubation time is sufficient to observe a biological response. | |
| Solvent-Related Issues | Use a high-purity solvent (e.g., ethanol, DMSO). Ensure the final solvent concentration in the culture medium is low (typically <0.1%) and does not affect cell viability. Run a solvent-only control. | |
| High Background Signal | Non-Specific Binding (Binding Assays) | In competitive binding assays, use a sufficient concentration of unlabeled ligand to determine non-specific binding accurately. Optimize washing steps to remove unbound radioligand.[10] |
| Autofluorescence (Reporter Assays) | Check for autofluorescence of this compound or the assay components at the detection wavelength. Use appropriate blank controls. | |
| Inconsistent Results Between Experiments | Variability in Cell Culture Conditions | Standardize cell passage number, seeding density, and medium composition.[6] Monitor for mycoplasma contamination. |
| Assay Reagent Variability | Use the same lot of reagents (e.g., serum, antibodies, substrates) for a set of comparative experiments.[11] | |
| Instability in Culture Medium | Minimize the exposure of prepared media containing this compound to light and heat. Consider the stability of the compound over the experimental duration.[7][8] |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and a related analog compared to the active form of Vitamin D3, calcitriol. This data highlights the differences in potency and activity.
| Compound | Assay Type | Cell Line/System | Parameter | Value | Reference |
| This compound | VDR Binding Assay | - | Kd | 560 nM | [1] |
| 1,25(OH)2-16-ene-5,6-trans-D3 | Clonal Growth Inhibition | MCF-7 (Breast Cancer) | Antiproliferative Activity | 10-100 fold > 1,25(OH)2D3 | [12] |
| 1,25(OH)2-16-ene-5,6-trans-D3 | Clonal Growth Inhibition | LNCaP (Prostate Cancer) | Antiproliferative Activity | 10-100 fold > 1,25(OH)2D3 | [12] |
| 1,25(OH)2-16-ene-5,6-trans-D3 | Clonal Growth Inhibition | HL-60 (Leukemia) | Antiproliferative Activity | 10-100 fold > 1,25(OH)2D3 | [12] |
| 1,25(OH)2D3 (Calcitriol) | VDR Activation (Reporter Assay) | VDR-UAS-bla HEK293T | EC50 (16h stimulation) | ~1 nM | [13] |
Experimental Protocols
Protocol 1: Vitamin D Receptor (VDR) Competitive Binding Assay
This protocol is adapted from methodologies for characterizing VDR ligands and can be used to determine the binding affinity of this compound.[10]
Materials:
-
Recombinant human VDR
-
Tritiated calcitriol ([³H]-1α,25(OH)₂D₃)
-
Unlabeled this compound and calcitriol
-
Assay Buffer (e.g., TEKGD: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Wash Buffer (e.g., Tris-EDTA buffer with 0.5% Triton X-100)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of unlabeled this compound and calcitriol (for standard curve) in assay buffer.
-
In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]-calcitriol (at or below its Kd), and the various concentrations of unlabeled ligands.
-
For total binding, add only [³H]-calcitriol. For non-specific binding, add [³H]-calcitriol and a high concentration of unlabeled calcitriol.
-
Add the VDR preparation to each tube and incubate at 4°C for 4-18 hours to reach equilibrium.
-
To separate bound from free radioligand, add ice-cold HAP slurry to each tube, vortex, and incubate on ice.
-
Centrifuge to pellet the HAP with the bound receptor-ligand complex.
-
Wash the pellet multiple times with wash buffer.
-
Resuspend the final pellet in scintillation cocktail and measure radioactivity using a scintillation counter.
-
Calculate specific binding and plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
Protocol 2: Cell-Based VDR-Mediated Reporter Gene Assay
This protocol describes a cell-based assay to measure the functional activity of this compound in activating VDR-mediated gene transcription.[13]
Materials:
-
A stable cell line co-expressing a VDR construct (e.g., GAL4-DBD/VDR-LBD fusion) and a reporter gene under the control of a corresponding response element (e.g., UAS-luciferase or UAS-β-lactamase). HEK293T cells are commonly used.
-
This compound and calcitriol (positive control)
-
Cell culture medium and reagents
-
Reporter gene detection reagents (e.g., luciferase substrate, β-lactamase substrate)
-
Luminometer or fluorometer
Procedure:
-
Seed the reporter cell line in a 96- or 384-well plate at a predetermined density and allow cells to attach overnight.
-
Prepare serial dilutions of this compound and calcitriol in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO or ethanol).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the test compounds.
-
Incubate the plate for a predetermined time (e.g., 5-24 hours) at 37°C in a CO2 incubator.
-
Lyse the cells (if necessary for the reporter system, e.g., luciferase) and add the appropriate substrate for the reporter enzyme.
-
Measure the reporter signal (luminescence or fluorescence) using a plate reader.
-
Plot the reporter signal against the log concentration of the compound to generate a dose-response curve and calculate the EC50 value.
Visualizations
Caption: Classical VDR-mediated signaling pathway for this compound.
Caption: Logical workflow for troubleshooting inconsistent bioassay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 22350-41-0, High Purity, SMB00925, Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, 22350-41-0, High Purity, SMB00925, Sigma-Aldrich [sigmaaldrich.com]
- 4. mybiosource.com [mybiosource.com]
- 5. selleckchem.com [selleckchem.com]
- 6. In vitro use of vitamin D3 metabolites: culture conditions determine cell uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of vitamin D metabolites on proliferation and differentiation of cultured human epidermal keratinocytes grown in serum-free or defined culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. 5,6-trans-16-ene-vitamin D3: a new class of potent inhibitors of proliferation of prostate, breast, and myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Iodine-Catalyzed Isomerization of Vitamin D3
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the iodine-catalyzed isomerization of vitamin D3.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of iodine-catalyzed isomerization of Vitamin D3?
A1: The primary purpose is to induce a cis/trans isomerization of the triene system of vitamin D3 (cholecalciferol) and its precursor, pre-vitamin D3. This reaction is typically employed to generate isomers such as trans-vitamin D3 and tachysterol, which may be of interest for further research or as intermediates in the synthesis of other compounds.[1][2]
Q2: What are the main products of this reaction?
A2: The main products are trans-vitamin D3, formed from the isomerization of cholecalciferol, and tachysterol, resulting from the isomerization of pre-vitamin D3.[1][2]
Q3: What are the key factors that influence the yield of the isomerization?
A3: The yield and product distribution are significantly influenced by several factors, including the ratio of iodine to vitamin D3, the choice of solvent, exposure to light, reaction temperature, and the duration of the reaction.[1]
Q4: Can side reactions occur during the isomerization process?
A4: Yes, side reactions can occur. For instance, under acidic conditions, the formation of isotachysterol has been reported.[1][2] Additionally, prolonged reaction times or high concentrations of iodine can lead to the degradation of vitamin D3 and its isomers.[1]
Q5: How can the products of the isomerization be analyzed?
A5: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a common and effective method for separating and quantifying vitamin D3 and its various isomers.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of Vitamin D3 | Insufficient iodine catalyst. | Increase the molar ratio of iodine to Vitamin D3. Start with a low catalytic amount and incrementally increase. |
| Inappropriate solvent. | The polarity of the solvent can influence the reaction rate. Experiment with different solvents, such as ethanol, benzene, or n-hexane, to find the optimal medium for your specific desired isomer.[1] | |
| Lack of light exposure. | The formation of the active catalytic species, the iodine radical, is often facilitated by light. Ensure the reaction is conducted under appropriate lighting conditions (e.g., ambient daylight), unless a specific protocol dictates otherwise. | |
| Formation of unexpected byproducts | Presence of acidic impurities. | The formation of isotachysterol is favored under acidic conditions.[1][2] Ensure all reagents and solvents are neutral and free of acidic contaminants. Consider using a non-acidic workup procedure. |
| Over-reaction or degradation. | High iodine concentration or prolonged reaction time can lead to degradation.[1] Reduce the amount of iodine or shorten the reaction time. Monitor the reaction progress closely using a suitable analytical technique like HPLC. | |
| Inconsistent yields between experiments | Variability in reaction temperature. | Temperature can affect the rate of isomerization.[1] Maintain a consistent and controlled temperature throughout the experiment. |
| Inconsistent light exposure. | The intensity and wavelength of light can impact the reaction. Standardize the lighting conditions for all experiments. | |
| Purity of starting material. | Impurities in the Vitamin D3 starting material can interfere with the reaction. Use highly purified Vitamin D3. |
Data Presentation
The following table summarizes representative data on the influence of various parameters on the iodine-catalyzed isomerization of vitamin D. Note that specific yields can vary significantly based on the exact experimental conditions.
| Parameter | Condition | Primary Products | Observed Effect on Yield |
| Iodine Concentration | Low (catalytic amounts) | trans-Vitamin D3, Tachysterol | Favors isomerization over degradation. |
| High | trans-Vitamin D3, Tachysterol, Degradation products | Increased rate of isomerization but also a higher risk of degradation.[1] | |
| Solvent | Apolar (e.g., n-hexane) | trans-Vitamin D3, Tachysterol | Can influence the equilibrium between isomers.[1] |
| Polar (e.g., ethanol) | trans-Vitamin D3, Tachysterol | Can affect reaction rates and product stability. | |
| Temperature | Room Temperature | trans-Vitamin D3, Tachysterol | Generally sufficient for catalysis to occur. |
| Elevated Temperature | trans-Vitamin D3, Tachysterol, Thermal isomers | May accelerate the reaction but can also lead to thermal isomerization and degradation.[2] | |
| Light | Diffuse Daylight | trans-Vitamin D3, Tachysterol | Promotes the formation of the iodine radical, initiating the isomerization. |
| Darkness | - | Reduced or no reaction. | |
| Acidity | Neutral pH | trans-Vitamin D3, Tachysterol | Favors the desired isomerization products. |
| Acidic pH | Isotachysterol | Leads to the formation of isotachysterol as a significant byproduct.[1][2] |
Experimental Protocols
General Protocol for Iodine-Catalyzed Isomerization of Vitamin D3
This protocol provides a general framework. Researchers should optimize the specific conditions based on their experimental goals.
Materials:
-
Vitamin D3 (Cholecalciferol)
-
Iodine (I₂)
-
Anhydrous solvent (e.g., ethanol, n-hexane, or other suitable solvent)
-
Reaction vessel (e.g., round-bottom flask) protected from moisture
-
Stirring apparatus (e.g., magnetic stirrer)
-
Light source (e.g., ambient laboratory light or a specific wavelength lamp)
-
Quenching agent (e.g., sodium thiosulfate solution)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
HPLC system for analysis
Procedure:
-
Preparation: Dissolve a known quantity of Vitamin D3 in the chosen anhydrous solvent in the reaction vessel. The concentration will depend on the specific experimental design.
-
Initiation: While stirring, add a catalytic amount of iodine to the solution. The molar ratio of iodine to Vitamin D3 is a critical parameter to optimize.
-
Reaction: Allow the reaction to proceed at a controlled temperature and under defined light conditions for a specific duration. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.
-
Quenching: Once the desired level of conversion is achieved, quench the reaction by adding a solution of sodium thiosulfate to consume the excess iodine.
-
Workup: Extract the products from the reaction mixture using a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Dissolve the residue in a suitable solvent and analyze the product mixture by HPLC to determine the yield of the desired isomers.
Visualizations
Caption: Iodine-catalyzed isomerization pathway of Vitamin D3 and Pre-Vitamin D3.
Caption: Troubleshooting workflow for low yield in Vitamin D3 isomerization.
References
Technical Support Center: Stabilization of 5,6-trans-Vitamin D3 in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stabilization of 5,6-trans-Vitamin D3 in solution for long-term storage. The information is presented in a question-and-answer format to directly address common issues and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound, also known as 5,6-trans-cholecalciferol, is a geometric isomer of Vitamin D3.[1] It is often formed as a photoisomer or impurity during the synthesis or storage of Vitamin D3 preparations.[2][3] Like other Vitamin D analogs, it is susceptible to degradation from various environmental factors, which can impact its biological activity and the accuracy of experimental results. Therefore, ensuring its stability in solution, especially for long-term storage, is critical for reliable research and drug development.
Q2: What are the primary factors that cause the degradation of this compound in solution?
The stability of Vitamin D analogs like this compound is primarily affected by:
-
Light: Exposure to light, particularly UV radiation, can cause photoisomerization and degradation.[1][4]
-
Temperature: Elevated temperatures accelerate the rate of degradation.[5][6]
-
Oxygen: The presence of oxygen can lead to oxidation of the molecule.
-
pH: Vitamin D3 is known to be unstable in acidic conditions and more stable at a pH above 5.[4][7]
-
Metal Ions: Certain metal ions can catalyze degradation reactions.[8]
-
Solvent: The choice of solvent can influence the stability of the compound.
Q3: What are the recommended general storage conditions for this compound solutions?
For long-term storage, this compound solutions should be stored at low temperatures, protected from light, and under an inert atmosphere. Specific recommendations from suppliers include:
-
Temperature: -20°C for short to medium-term storage (up to 1 month) and -80°C or -86°C for long-term storage (6 months or longer).[1][2][9]
-
Light Protection: Always store solutions in amber vials or containers that protect from light.[1]
-
Inert Atmosphere: Storing under an inert gas like nitrogen or argon is recommended to prevent oxidation.[1][2][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of potency or inconsistent results over time. | Degradation of this compound due to improper storage. | - Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[9]- Protect solutions from light at all times using amber vials and by working in a dimly lit environment.- Deoxygenate solvents before use and store solutions under an inert atmosphere (nitrogen or argon). |
| Appearance of unknown peaks in chromatograms (e.g., HPLC). | Isomerization or formation of degradation products. This compound itself can be an isomer of Vitamin D3. Further degradation can occur.[3][7] | - Confirm the identity of the new peaks using mass spectrometry (MS).- Review storage conditions, particularly exposure to light and acidic conditions, which can promote isomerization.[7]- Use a stability-indicating analytical method to separate and quantify the parent compound and its degradation products. |
| Precipitation of the compound in solution, especially after cold storage. | Poor solubility of this compound in the chosen solvent at low temperatures. | - Select a solvent with good solvating power for this compound at the storage temperature. Ethanol, DMF, and Ethyl Acetate are common solvents.[1][5]- If using a solvent system, ensure all components are miscible at the storage temperature.- Before use, allow the solution to warm to room temperature and vortex gently to ensure complete dissolution. Sonication may also be recommended.[1] |
| Variability between different batches of prepared solutions. | Inconsistent solution preparation and handling procedures. | - Standardize the protocol for solution preparation, including solvent grade, deoxygenation steps, and the use of antioxidants.- Prepare fresh solutions for critical experiments whenever possible.- Validate the stability of the compound in the chosen solvent system under your specific experimental conditions. |
Data on Factors Affecting Vitamin D3 Stability (Applicable to this compound)
Note: The following quantitative data is primarily from studies on Vitamin D3 (cholecalciferol). Due to the structural similarity, these findings provide valuable insights into the stability of its 5,6-trans isomer. However, specific degradation rates may vary.
Table 1: Effect of Temperature on Vitamin D3 Degradation in Various Formulations
| Storage Temperature | Formulation Type | % Degradation after 6 months | Reference |
| 4°C | Oil-based | <10% | [10] |
| 25°C | Oil-based | <10% | [10] |
| 40°C | Oil-based | Variable (dependent on oil quality) | [10] |
| 4°C | Water-based | Can be significant, depends on stabilizers | [7] |
| 25°C | Water-based | Can be up to 100% without stabilizers | [7] |
| 40°C | Water-based | Accelerated degradation | [7] |
Table 2: Effect of pH on Vitamin D3 Stability in Aqueous Solution at 25°C
| pH | Stability | Observation | Reference |
| 1-4 | Unstable | Rapid degradation | [4][7] |
| 5-8 | More Stable | Significantly slower degradation | [4][7] |
Table 3: Efficacy of Stabilizers for Vitamin D3 in Aqueous Solution
| Stabilizer | Concentration | Stabilizing Effect | Reference |
| EDTA | 0.1 g/L | Significant stabilization, superior to ascorbic and citric acid at the same concentration. | [7] |
| Ascorbic Acid | ≥ 500 mg/L | Effective in stabilizing against metal-ion induced degradation. | [4][7] |
| Citric Acid | 0.5 g/L | Statistically significant decrease in degradation compared to unstabilized solution. | [7] |
| BHT & Propyl Gallate | Not specified | Used in combination to stabilize Vitamin D3 formulations. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
This protocol is adapted from general procedures for handling sensitive Vitamin D analogs.
Materials:
-
This compound (solid)
-
Anhydrous ethanol (or another suitable solvent like DMF or Ethyl Acetate)
-
Amber glass vials with screw caps and PTFE septa
-
Inert gas (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Environment: Perform all steps in a dimly lit area or under yellow light to minimize light exposure.
-
Solvent Preparation: Deoxygenate the anhydrous ethanol by bubbling with nitrogen or argon gas for at least 15-20 minutes.
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry amber vial.
-
Dissolution: Using a gas-tight syringe, add the deoxygenated ethanol to the vial to achieve the target concentration. Cap the vial immediately.
-
Inerting: Gently flush the headspace of the vial with nitrogen or argon gas before tightly sealing the cap.
-
Mixing: Vortex the vial gently until the solid is completely dissolved. Sonication can be used if necessary to aid dissolution.[1]
-
Aliquoting: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use amber vials. This minimizes the number of freeze-thaw cycles and exposure to air for the bulk of the solution. Flush the headspace of each aliquot vial with inert gas before sealing.
-
Storage: Store the aliquots at -80°C for long-term stability.[9]
Protocol 2: Stability Testing using High-Performance Liquid Chromatography (HPLC)
This is a general stability-indicating HPLC method based on published methods for Vitamin D3 and its isomers.[1][3]
Objective: To assess the purity and quantify the degradation of this compound over time under specific storage conditions.
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., Gemini C18, 100 x 3.0 mm, 3 µm particle size).[3]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 99:1, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV detector at 265 nm.[3]
-
Injection Volume: 20 µL.
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.
-
Initial Analysis (Time Zero): Immediately after preparation, inject the solution into the HPLC system to obtain the initial chromatogram. Record the peak area of this compound.
-
Storage: Store the solution under the desired test conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months), retrieve a sample from storage. Allow it to equilibrate to room temperature before injection.
-
Data Analysis:
-
Compare the chromatograms from each time point to the initial (time zero) chromatogram.
-
Identify and quantify any new peaks, which may represent degradation products.
-
Calculate the percentage of this compound remaining at each time point using the peak area relative to the initial peak area.
-
The formula for calculating remaining percentage is: (% Remaining) = (Peak Area at Time X / Peak Area at Time Zero) * 100
-
Visualizations
Caption: Key degradation and isomerization pathways for Vitamin D3 and its isomers.
Caption: Workflow for assessing the stability of this compound solutions.
Caption: A multi-faceted strategy for stabilizing this compound in solution.
References
- 1. This compound | Vitamin | TargetMol [targetmol.com]
- 2. mybiosource.com [mybiosource.com]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Impact of storage conditions and premix type on fat-soluble vitamin stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. WO2014158033A1 - Stabilized vitamin d formulations - Google Patents [patents.google.com]
addressing matrix effects in the mass spectrometry analysis of 5,6-trans-Vitamin D3
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the mass spectrometry analysis of 5,6-trans-Vitamin D3.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
Question: I am observing significant ion suppression for this compound. What are the likely causes and how can I resolve this?
Answer:
Ion suppression is a common manifestation of matrix effects where co-eluting endogenous or exogenous species in the sample matrix compete with the analyte for ionization, leading to a reduced detector response.[1] In the analysis of vitamin D metabolites, phospholipids are a primary cause of this interference.[2]
Troubleshooting Steps:
-
Evaluate Sample Preparation: The initial and most critical step is to improve the sample cleanup process to remove interfering matrix components before they enter the mass spectrometer.[3]
-
Protein Precipitation (PPT): While simple, PPT alone is often insufficient and can leave high levels of phospholipids in the extract.[2]
-
Liquid-Liquid Extraction (LLE): LLE can be effective at removing ion-pairing reagents and other interferences but may be time-consuming.[4]
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT by retaining the analyte while washing away interfering compounds.[5][6]
-
Phospholipid Depletion Plates: Specialized plates, such as HybridSPE-Phospholipid, are highly effective at selectively removing phospholipids, which can significantly reduce matrix effects and improve signal response.[2][6] A 40% reduction in signal response for some vitamin D metabolites has been observed when using standard protein precipitation, which was mitigated by using phospholipid depletion plates.[2]
-
-
Optimize Chromatographic Separation: Ensure that this compound is chromatographically resolved from the bulk of the matrix components.
-
Column Choice: Consider using a column with a different selectivity, such as a pentafluorophenyl (PFP) or cyano phase, which can provide better separation of vitamin D isomers and from interfering matrix components.[7]
-
Gradient Optimization: Adjust the mobile phase gradient to increase the separation between your analyte and any co-eluting matrix interferences.
-
-
Review Ionization Source: The choice of ionization source can impact the severity of matrix effects.
-
APCI vs. ESI: Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than electrospray ionization (ESI) for the analysis of vitamin D metabolites and may offer improved sensitivity.[5] The limit of detection for 25(OH)D3 and D2 has been shown to be 2-5 times higher with ESI compared to APCI.[5]
-
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is crucial for accurate quantification. The SIL internal standard co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal suppression or enhancement.[8][9] It is important to use an internal standard with labeling remote from the conjugated area of the molecule to avoid different conversion behaviors between the analyte and the internal standard.[10]
Question: My results for this compound show poor reproducibility and accuracy. What should I investigate?
Answer:
Poor reproducibility and accuracy are often linked to inconsistent matrix effects and inadequate sample preparation.
Troubleshooting Steps:
-
Assess Internal Standard Performance:
-
Peak Area Consistency: Monitor the peak area of your stable isotope-labeled internal standard across a batch of samples. Significant variation can indicate inconsistent matrix effects.
-
Analyte-to-Internal Standard Ratio: If the ratio is inconsistent, it may point to a problem with the sample preparation or chromatographic separation.
-
-
Improve Sample Preparation Consistency:
-
Automated vs. Manual Procedures: Automated sample preparation can improve reproducibility compared to manual methods.
-
Extraction Efficiency: Evaluate the recovery of your analyte and internal standard with different sample preparation techniques to ensure consistent and high recovery.
-
-
Check for Co-eluting Interferences:
-
Isobaric Compounds: Be aware of potential isobaric interferences that may not be chromatographically separated from this compound. High-resolution chromatography is essential to separate such compounds.[5]
-
Matrix Scans: Perform post-column infusion experiments to identify regions of ion suppression or enhancement in your chromatogram. This can help in adjusting the chromatography to move the analyte peak away from these regions.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting substances from the sample matrix.[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification. For vitamin D metabolites, phospholipids are a major contributor to matrix effects.[2]
Q2: Why is a stable isotope-labeled internal standard essential for the analysis of this compound?
A2: A stable isotope-labeled (SIL) internal standard is considered the gold standard for quantitative LC-MS/MS analysis.[8] Because the SIL internal standard is chemically almost identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement.[9] This allows for accurate correction of variations in the analytical process, including matrix effects and sample loss during preparation, leading to more accurate and precise results.
Q3: Which sample preparation technique is most effective for minimizing matrix effects for this compound?
A3: While the optimal technique can depend on the specific matrix, methods that actively remove phospholipids are generally superior. Supported Liquid Extraction (SLE) and specialized phospholipid depletion plates (e.g., HybridSPE-Phospholipid) have shown to be highly effective in reducing matrix effects for vitamin D metabolites.[2][4] These methods provide cleaner extracts compared to simple protein precipitation.[2] Combining techniques, such as liquid-liquid extraction followed by solid-phase extraction (LLE-SPE), can also significantly reduce ion suppression.[12]
Q4: Can the choice of ionization source (ESI vs. APCI) influence matrix effects?
A4: Yes, the choice of ionization source can have a significant impact. Atmospheric Pressure Chemical Ionization (APCI) is generally considered to be less prone to matrix effects than Electrospray Ionization (ESI) for the analysis of vitamin D and its metabolites.[5] ESI is more susceptible to competition for ionization in the droplet phase, which is a primary mechanism of ion suppression.[1]
Q5: How can I optimize my liquid chromatography to reduce matrix effects?
A5: Chromatographic optimization aims to separate the analyte of interest from interfering matrix components. Key strategies include:
-
Column Selection: Using columns with alternative selectivities, such as those with PFP or cyano stationary phases, can improve the resolution of vitamin D metabolites from matrix components.[7]
-
Gradient Elution: A well-optimized gradient elution can effectively separate the analyte from the majority of the matrix, reducing the chance of co-elution and associated matrix effects.
-
Two-Dimensional LC (2D-LC): For very complex matrices, a 2D-LC setup can provide a high degree of sample cleanup and separation, minimizing interferences.[13]
Quantitative Data Summary
The following tables summarize quantitative data on the impact of different sample preparation methods on analyte recovery and matrix effects in the analysis of vitamin D metabolites.
Table 1: Analyte Recovery Comparison for Different Sample Preparation Techniques
| Sample Preparation Method | Analyte | Average Recovery (%) | Reference |
| Protein Precipitation | 25-hydroxyvitamin D3 | ~60% | [2] |
| HybridSPE-Phospholipid Depletion | 25-hydroxyvitamin D3 | >90% | [2] |
| LLE-SPE | 1α,25(OH)2VitD3-d6 | >85% | [12] |
Table 2: Impact of Sample Preparation on Signal Response (Matrix Effect)
| Sample Preparation Method | Analyte | Signal Response Change | Reference |
| Standard Protein Precipitation | Vitamin D Metabolites | 40% signal reduction | [2] |
| HybridSPE-Phospholipid Depletion | Vitamin D Metabolites | No significant co-eluting matrix interference | [2] |
| LLE-SPE vs. SPE alone | 1α,25(OH)2VitD | 2- to 4-fold reduction in ion suppression | [12] |
Experimental Protocols
Protocol 1: Sample Preparation using Phospholipid Depletion
This protocol is adapted from methods described for the cleanup of vitamin D metabolites from serum.[2]
-
Protein Precipitation:
-
To 100 µL of serum sample, add 300 µL of acetonitrile containing 1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 5 minutes.
-
-
Phospholipid Removal:
-
Transfer the supernatant to a phospholipid depletion plate (e.g., HybridSPE-PLus).
-
Apply vacuum at 10" Hg for 4 minutes to pass the sample through the plate.
-
-
Analysis:
-
Collect the filtrate and inject directly into the LC-MS/MS system.
-
Protocol 2: Liquid Chromatography and Mass Spectrometry Parameters
The following are typical starting parameters for the analysis of vitamin D metabolites, which should be optimized for this compound.
-
Liquid Chromatography:
-
Column: Ascentis Express F5, 10 cm x 2.1 mm, 2.7 µm[2]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient:
-
Start at 70% B
-
Ramp to 95% B over 5 minutes
-
Hold at 95% B for 2 minutes
-
Return to 70% B and equilibrate for 3 minutes
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Ionization Source: APCI, positive ion mode
-
MRM Transitions: To be determined by direct infusion of a this compound standard.
-
Source Parameters:
-
Nebulizer Gas: To be optimized
-
Vaporizer Temperature: To be optimized
-
Capillary Voltage: To be optimized
-
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Stable isotope-labeled vitamin D, metabolites and chemical analogs: synthesis and use in mass spectrometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mechanism of error caused by isotope-labeled internal standard: accurate method for simultaneous measurement of vitamin D and pre-vitamin D by liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 11. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Refining Extraction Methods for 5,6-trans-Vitamin D3 from Biological Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 5,6-trans-Vitamin D3 from biological tissues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction from biological tissues challenging?
A1: this compound is a photoisomer of Vitamin D3. Its extraction is challenging due to its structural similarity to other Vitamin D isomers, its lipophilic (fat-soluble) nature, and its tendency to be present in low concentrations within complex biological matrices. Furthermore, Vitamin D3 can isomerize to its trans form and other isomers under the influence of heat and light, making it crucial to control extraction conditions to obtain accurate quantitative results.
Q2: Which extraction methods are most suitable for this compound from biological tissues?
A2: A multi-step approach is often necessary for the effective extraction of this compound. This typically involves:
-
Saponification: To release Vitamin D from fatty acid esters and break down lipids. Cold saponification is often preferred to minimize heat-induced isomerization.[1]
-
Liquid-Liquid Extraction (LLE): To separate the lipid-soluble Vitamin D from the aqueous phase.
-
Solid-Phase Extraction (SPE): For further purification and removal of interfering substances.[2]
The choice of method can depend on the specific tissue type and the required purity of the extract.
Q3: How can I prevent the isomerization of Vitamin D3 to this compound during the extraction process?
A3: To minimize isomerization, it is critical to:
-
Protect samples from light by using amber glassware or covering tubes with aluminum foil.
-
Avoid high temperatures during sample processing. Consider using cold saponification methods.[1]
-
Work quickly and efficiently to reduce the exposure of the sample to environmental factors.
Q4: What analytical techniques are recommended for the quantification of this compound?
A4: Due to the presence of other structurally similar isomers, highly selective analytical techniques are required. Two-dimensional liquid chromatography (2D-LC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for separating and quantifying this compound and other Vitamin D isomers.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete saponification. | Ensure complete immersion of the sample in the saponification solution and adequate mixing. For tissues with high-fat content, a longer saponification time may be necessary. |
| Inefficient liquid-liquid extraction. | Optimize the choice of extraction solvent and the number of extraction steps. Ensure vigorous mixing to maximize the transfer of the analyte to the organic phase. | |
| Loss of analyte during SPE. | Check the conditioning and equilibration of the SPE cartridge. Ensure the elution solvent is appropriate for the analyte and the sorbent. | |
| High Variability in Results | Inconsistent sample homogenization. | Ensure a standardized and thorough homogenization procedure for all samples. |
| Isomerization during sample preparation. | Strictly adhere to protocols that minimize exposure to light and heat. Use of antioxidants like pyrogallol or ascorbic acid during saponification can also help. | |
| Co-elution of Isomers in Chromatography | Inadequate chromatographic separation. | Optimize the mobile phase composition, gradient, and column chemistry. Consider using a 2D-LC system for enhanced resolution.[2] |
| Matrix Effects in LC-MS/MS | Co-eluting endogenous compounds from the biological matrix. | Improve the sample clean-up process using a more rigorous SPE protocol. Use of an isotopically labeled internal standard can help to compensate for matrix effects. |
Experimental Protocols
Protocol 1: Cold Saponification followed by Liquid-Liquid Extraction and Solid-Phase Extraction
This protocol is designed to minimize thermal isomerization and is suitable for tissues with high lipid content.
1. Sample Homogenization:
- Weigh 1-2 g of the biological tissue.
- Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
2. Cold Saponification:
- To the homogenate, add an ethanolic solution of potassium hydroxide (KOH) and an antioxidant (e.g., pyrogallol).
- Incubate the mixture overnight at room temperature with constant stirring.
3. Liquid-Liquid Extraction (LLE):
- Add a non-polar organic solvent (e.g., hexane or a mixture of hexane and ethyl acetate) to the saponified sample.
- Vortex vigorously for 5-10 minutes to ensure thorough mixing.
- Centrifuge to separate the organic and aqueous phases.
- Carefully collect the upper organic layer containing the Vitamin D.
- Repeat the extraction two more times and pool the organic extracts.
4. Solid-Phase Extraction (SPE) Clean-up:
- Condition a silica SPE cartridge with a non-polar solvent (e.g., hexane).
- Load the pooled organic extract onto the SPE cartridge.
- Wash the cartridge with a non-polar solvent to remove non-polar interferences.
- Elute the Vitamin D fraction with a solvent of intermediate polarity (e.g., a mixture of hexane and isopropanol).
5. Sample Reconstitution:
- Evaporate the eluted fraction to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS or 2D-LC analysis.
Diagrams
Caption: Experimental workflow for the extraction of this compound.
Caption: Troubleshooting logic for low recovery of this compound.
References
Technical Support Center: Clinical Translation of 5,6-trans-Vitamin D3 Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the clinical translation of 5,6-trans-Vitamin D3 research.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with this compound and its analogs.
1. Inconsistent Anti-proliferative Effects in Cell Culture
-
Problem: Variable or weaker-than-expected inhibition of cancer cell proliferation (e.g., in MCF-7, LNCaP, or HL-60 cells).
-
Possible Causes & Solutions:
| Cause | Solution |
| Compound Instability | This compound is sensitive to light, heat, and oxidizing agents.[1] Prepare fresh solutions from powder for each experiment. Store stock solutions at -80°C in the dark, under nitrogen.[2] |
| Solubility Issues | As a lipophilic compound, this compound may precipitate in aqueous culture media. Dissolve the compound in a suitable solvent like ethanol, DMF, or DMSO before further dilution in media.[3] Ensure the final solvent concentration is non-toxic to the cells. |
| Cell Line Resistance | The target cell line may have developed resistance to Vitamin D compounds.[4] Verify the expression and functionality of the Vitamin D Receptor (VDR) in your cell line. Consider using a different, sensitive cell line for comparison. |
| Serum Component Interference | Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Conduct experiments in low-serum conditions or use serum-free media if possible. |
| Incorrect Dosing | The effective concentration may vary between cell lines. Perform a dose-response curve to determine the optimal concentration for your specific cell line. |
2. High Calcemic Activity Observed in in vivo Models
-
Problem: Unexpectedly high levels of serum calcium in animal models (e.g., mice) treated with this compound analogs.
-
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Analog or Dose | While some this compound analogs are designed for low calcemic effects, the specific analog or dose used may still induce hypercalcemia.[5] Verify the identity and purity of your compound. Perform a dose-ranging study to find a therapeutic window with minimal calcemic effects. |
| Formulation and Bioavailability | The formulation may lead to rapid absorption and high peak plasma concentrations, causing transient hypercalcemia.[6] Consider alternative formulation strategies to control the release and absorption of the compound, such as nano-liposomal formulations.[7] |
| Animal Model Sensitivity | The specific strain or species of the animal model may be particularly sensitive to the calcemic effects of Vitamin D analogs. Review literature for appropriate models or establish baseline calcium levels and monitor closely. |
| Dietary Calcium Content | The calcium content in the animal's diet can significantly impact the observed calcemic effects. Use a standardized diet with a known and controlled calcium concentration throughout the study. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the anti-proliferative effects of this compound analogs?
A1: The anti-proliferative effects of this compound analogs are primarily mediated through the Vitamin D Receptor (VDR).[8] Upon binding to the VDR, the complex acts as a transcription factor that modulates the expression of genes involved in cell cycle regulation. This can lead to an increase in the proportion of cells in the G0-G1 phase and a decrease in the S phase.[9] Furthermore, these analogs can induce the expression of cyclin-dependent kinase inhibitors like p21waf1 and p27kip1, which play a crucial role in cell cycle arrest.[9]
Q2: How does the VDR binding affinity of this compound compare to 1,25-dihydroxyvitamin D3?
A2: The VDR binding affinity of this compound can vary depending on the specific analog. Generally, the parent this compound has a lower affinity for the VDR compared to 1,25-dihydroxyvitamin D3. However, certain modifications to the side chain can result in analogs with comparable or even enhanced VDR binding. It is important to note that a direct correlation between VDR binding affinity and biological activity is not always observed; some analogs with lower affinity exhibit potent biological effects.
Q3: What are the key challenges in the formulation and clinical translation of this compound?
A3: Key challenges include:
-
Poor aqueous solubility: Being a lipophilic molecule, it is difficult to formulate for aqueous-based delivery systems, which can affect its bioavailability.[10]
-
Stability: The compound is susceptible to degradation by light, heat, and oxidation, which can impact its shelf-life and efficacy.[1]
-
Pharmacokinetics: Some analogs have a shorter half-life in the blood compared to natural Vitamin D metabolites, which may require different dosing regimens.[11]
-
Potential for Hypercalcemia: Although designed to be less calcemic, the risk of hypercalcemia, especially at higher doses, remains a significant safety concern that needs careful monitoring in clinical trials.[5]
Quantitative Data Summary
Table 1: Comparative VDR Binding Affinity and Anti-proliferative Activity of Vitamin D Analogs
| Compound | Relative VDR Binding Affinity (%) (vs. 1,25(OH)2D3) | ED50 for Proliferation Inhibition (MCF-7 cells) (M) | Reference |
| 1,25(OH)2D3 | 100 | ~10⁻⁸ | [8] |
| 1,25(OH)2-16-ene-5,6-trans-D3 | Not explicitly stated, but potent activity suggests significant binding | 4.3 x 10⁻⁹ | [10] |
| MC 903 (Calcipotriol) | 60 - 100 | Not specified in this study | [12] |
| 1,25(OH)2-16ene-23yne-D3 | 45 - 70 | Not specified in this study | [12] |
Table 2: Comparative Calcemic Activity of Vitamin D Analogs in Mice
| Compound | Relative Calcemic Activity (vs. 1,25(OH)2D3) | Reference |
| 1,25(OH)2D3 | 1 | [10] |
| 1,25(OH)2-16-ene-5,6-trans-D3 | At least 40-fold less calcemic | [10] |
| Non-secosteroidal VDR mimics | Less elevation of serum calcium | [5] |
Experimental Protocols
1. Protocol for Clonal Growth Assay in MCF-7 Cells
This protocol is adapted for assessing the anti-proliferative effects of this compound analogs on MCF-7 human breast cancer cells.
-
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound analog stock solution (in ethanol or DMSO)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Procedure:
-
Cell Seeding: Trypsinize and resuspend MCF-7 cells in complete growth medium. Count the cells and seed 500-1000 cells per well in 6-well plates. Allow cells to attach for 24 hours.
-
Treatment: Prepare serial dilutions of the this compound analog in complete growth medium. Remove the medium from the wells and replace it with the medium containing the different concentrations of the analog. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest drug concentration).
-
Incubation: Incubate the plates for 10-14 days at 37°C in a humidified incubator with 5% CO2. Replace the medium with fresh treatment medium every 3-4 days.
-
Staining: After the incubation period, wash the wells twice with PBS. Fix the colonies by adding 1 ml of methanol to each well and incubating for 15 minutes. Remove the methanol and add 1 ml of Crystal Violet staining solution to each well. Incubate for 10-20 minutes at room temperature.
-
Washing and Drying: Gently wash the wells with water until the excess stain is removed. Allow the plates to air dry.
-
Colony Counting: Count the number of colonies (a colony is defined as a group of at least 50 cells) in each well.
-
Data Analysis: Express the results as a percentage of the vehicle control. Calculate the ED50 value (the concentration that inhibits colony formation by 50%).
-
2. Protocol for Assessing Calcemic Activity in Mice
This protocol provides a general framework for evaluating the in vivo calcemic effects of this compound analogs.
-
Materials:
-
Male BALB/c mice (or other suitable strain)
-
This compound analog formulation for injection (e.g., in propylene glycol or other suitable vehicle)
-
Vehicle control
-
Standard rodent diet with known calcium content
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Calcium assay kit
-
-
Procedure:
-
Acclimatization: Acclimatize the mice for at least one week, providing free access to the standard diet and water.
-
Dosing: Randomly assign mice to treatment groups (vehicle control and different doses of the this compound analog). Administer the compound or vehicle daily via intraperitoneal or subcutaneous injection for a specified period (e.g., 7 days).
-
Blood Collection: At the end of the treatment period (and optionally at intermediate time points), collect blood samples from the mice (e.g., via retro-orbital sinus or tail vein).
-
Serum Preparation: Separate the serum by centrifugation.
-
Calcium Measurement: Measure the total serum calcium concentration using a commercially available calcium assay kit according to the manufacturer's instructions.
-
Data Analysis: Compare the mean serum calcium levels between the treatment groups and the vehicle control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences.
-
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Workflow for assessing in vivo calcemic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Vitamin D Analogs as Potential Therapeutics: The Metabolism, Toxicity Profiling, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D Analogs Regulate the Vitamin D System and Cell Viability in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCF-7/VD(R): a new vitamin D resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel nonsecosteroidal vitamin D mimics exert VDR-modulating activities with less calcium mobilization than 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin D Metabolism and Guidelines for Vitamin D Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation of Nanoliposomal Vitamin D3 for Potential Application in Beverage Fortification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antiproliferative effect of vitamin D analogs on MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacokinetics of 5,6-trans-25-hydroxycholecalciferol, a synthetic analogue of vitamin D3, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vitamin D analogs with low affinity for the vitamin D binding protein: enhanced in vitro and decreased in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
validating the efficacy of 5,6-trans-Vitamin D3 against 1,25-dihydroxyvitamin D3 in cancer models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer efficacy of 5,6-trans-Vitamin D3 and its physiologically active counterpart, 1,25-dihydroxyvitamin D3 (calcitriol). The following sections present a comprehensive overview of their respective performances in various cancer models, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Quantitative Data Summary
The anti-proliferative effects of a potent this compound analog, 1,25(OH)2-16-ene-5,6-trans-D3, have been directly compared with 1,25-dihydroxyvitamin D3 in several cancer cell lines. The data consistently demonstrates the superior efficacy of the 5,6-trans analog in inhibiting cancer cell growth.
| Compound | Cancer Cell Line | Assay | Efficacy Comparison | Reference |
| 1,25(OH)2-16-ene-5,6-trans-D3 vs. 1,25(OH)2D3 | MCF-7 (Breast Cancer) | Clonal Growth Assay | 10-100 fold greater antiproliferative activity | [1] |
| LNCaP (Prostate Cancer) | Clonal Growth Assay | 10-100 fold greater antiproliferative activity | [1] | |
| HL-60 (Myeloid Leukemia) | Clonal Growth Assay | 10-100 fold greater antiproliferative activity | [1] |
Note: Specific IC50 values were not provided in the primary comparative study; efficacy is reported as a range of relative potency.
Key Efficacy Endpoints
Cell Proliferation and Cycle Arrest
Studies have shown that 1,25(OH)2-16-ene-5,6-trans-D3 is a potent inhibitor of cancer cell proliferation. Its mechanism of action involves inducing cell cycle arrest at the G0/G1 phase. This is achieved through the upregulation of the cyclin-dependent kinase inhibitors p21waf1 and p27kip1, which effectively halt the progression of the cell cycle and prevent cell division.[1]
Telomerase Inhibition
A significant finding is the ability of 1,25(OH)2-16-ene-5,6-trans-D3 to almost completely inhibit telomerase activity.[1] Telomerase is an enzyme crucial for maintaining telomere length and is reactivated in the majority of cancer cells, contributing to their immortality. By inhibiting this enzyme, the 5,6-trans analog can limit the replicative potential of cancer cells.
Calcemic Activity
A major limitation of 1,25-dihydroxyvitamin D3 in clinical applications is its hypercalcemic effect. In contrast, 1,25(OH)2-16-ene-5,6-trans-D3 has been shown to be at least 40-fold less calcemic, suggesting a significantly better safety profile for potential therapeutic use.[1]
Signaling Pathways
The anti-cancer effects of both this compound and 1,25-dihydroxyvitamin D3 are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.
Caption: Comparative signaling of Vitamin D analogs in cancer.
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the efficacy of Vitamin D compounds in cancer cell lines.
Caption: Experimental workflow for comparing Vitamin D analogs.
Experimental Protocols
Clonal Growth Assay
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, LNCaP, HL-60) are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates to allow for individual colony formation.
-
Treatment: After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with fresh medium containing various concentrations of this compound or 1,25-dihydroxyvitamin D3. A vehicle control (e.g., ethanol or DMSO) is also included.
-
Incubation: Cells are incubated for 7-14 days, allowing colonies to form. The medium is changed every 3-4 days with fresh compound-containing medium.
-
Fixation and Staining: Colonies are washed with PBS, fixed with a solution of methanol and acetic acid, and then stained with crystal violet.
-
Colony Counting: The number of colonies containing at least 50 cells is counted. The plating efficiency and surviving fraction are calculated to determine the inhibitory effect of the compounds.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with the respective Vitamin D compounds for a specified period (e.g., 48-72 hours).
-
Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) to stain the cellular DNA.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the PI fluorescence intensity.
Telomerase Activity Assay (TRAP - Telomeric Repeat Amplification Protocol)
-
Cell Lysate Preparation: Cells are treated with the Vitamin D compounds, and cell extracts are prepared using a lysis buffer. The protein concentration of the lysates is determined.
-
TRAP Reaction: The TRAP assay is performed using a commercially available kit. In this two-step process, telomerase in the cell extract adds telomeric repeats to a substrate oligonucleotide. These extended products are then amplified by PCR.
-
Detection: The PCR products are separated by polyacrylamide gel electrophoresis and visualized by staining with a fluorescent dye (e.g., SYBR Green). The intensity of the characteristic 6-bp ladder indicates the level of telomerase activity. Alternatively, a quantitative real-time PCR-based TRAP assay can be used for more precise quantification.
Conclusion
The available evidence strongly suggests that this compound analogs, such as 1,25(OH)2-16-ene-5,6-trans-D3, exhibit significantly greater anti-proliferative activity against various cancer cell lines compared to the natural active form, 1,25-dihydroxyvitamin D3. The enhanced efficacy, coupled with a markedly lower calcemic potential, positions this compound analogs as promising candidates for further investigation in cancer therapy. Their mechanism of action, involving potent cell cycle arrest and telomerase inhibition, provides a solid rationale for their continued development. Further in-vivo studies and clinical trials are warranted to fully elucidate their therapeutic potential.
References
A Comparative Guide to HPLC and SFC Methods for the Quantification of 5,6-trans-Vitamin D3
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 5,6-trans-Vitamin D3, a significant isomer of Vitamin D3, is critical in pharmaceutical quality control and stability studies. This guide provides a detailed comparison of two prominent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), for this purpose. The information presented herein is based on established methodologies and performance data to assist in selecting the most suitable method for your analytical needs.
Principles and Methodologies
Both HPLC and SFC are powerful chromatographic techniques used for separating and quantifying compounds. However, they operate on different principles, which influences their performance characteristics.
High-Performance Liquid Chromatography (HPLC) is a well-established technique that utilizes a liquid mobile phase to separate components of a mixture. For Vitamin D3 analysis, both normal-phase and reversed-phase HPLC methods are employed. Normal-phase HPLC, often using a mobile phase like n-hexane and ethyl acetate, has been a traditional approach for separating Vitamin D isomers.[1] Reversed-phase HPLC, on the other hand, offers versatility and is widely used in the pharmaceutical industry.[2][3][4]
Supercritical Fluid Chromatography (SFC) is a "green" analytical technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[5] The low viscosity and high diffusivity of supercritical fluids can lead to faster separations and reduced solvent consumption compared to HPLC.[5]
Experimental Protocols
Detailed below are typical experimental protocols for the quantification of this compound using both HPLC and SFC.
HPLC Method Protocol
This protocol is a representative example of a normal-phase HPLC method for the analysis of Vitamin D3 and its isomers.
| Parameter | Specification |
| Instrument | HPLC system with UV detector |
| Column | Silica column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[1] |
| Mobile Phase | n-hexane and ethyl acetate (e.g., 85:15 v/v)[1] |
| Flow Rate | 2.0 mL/min[1] |
| Detection Wavelength | 292 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C[2] |
| Sample Preparation | Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filter through a 0.45 µm membrane filter before injection. |
SFC Method Protocol
This protocol is based on a method developed for the analysis of cholecalciferol and its isomers, including the trans-isomer.
| Parameter | Specification |
| Instrument | SFC system with a UV detector |
| Column | Serially coupled columns (e.g., ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 100 mm, 5 µm followed by ZORBAX Eclipse Plus C18, 4.6 × 250 mm, 5 µm) |
| Mobile Phase | Supercritical CO2 with an organic modifier (e.g., ethanol)[5] |
| Flow Rate | 2.5 mL/min |
| Column Temperature | 40°C |
| Back Pressure | 120 bar[6] |
| Detection Wavelength | 254 nm |
| Injection Volume | 3 µL[6] |
| Sample Preparation | Dissolve the sample in a suitable solvent mixture (e.g., mobile phase components) to a known concentration. |
Method Validation and Cross-Validation Workflow
The validation of analytical methods is essential to ensure they are fit for their intended purpose.[7] Cross-validation between two different methods like HPLC and SFC provides a high degree of confidence in the analytical results. The process involves a systematic comparison of key validation parameters.
References
- 1. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Reverse phase high-performance liquid chromatography (RP-HPLC) system for analysis of vitamin D3 soft capsules with soybean oil matrix [jms.fudan.edu.cn]
- 5. Optimization and validation of a fast supercritical fluid chromatography method for the quantitative determination of vitamin D3 and its related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. database.ich.org [database.ich.org]
5,6-trans-Vitamin D3: A Comparative Analysis of Vitamin D Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of 5,6-trans-Vitamin D3 to the Vitamin D Receptor (VDR) against its endogenous counterpart, 1α,25-dihydroxyvitamin D3 (calcitriol), and other relevant analogs. The information presented herein is supported by experimental data to aid in research and development endeavors within the field of vitamin D analogs and VDR modulation.
Quantitative Comparison of VDR Binding Affinity
The binding affinity of a ligand to the Vitamin D Receptor is a critical determinant of its biological activity. The dissociation constant (Kd), which represents the concentration of a ligand at which half of the receptors are occupied, is a key metric for this assessment. A lower Kd value signifies a higher binding affinity.
The data presented in the following table summarizes the VDR binding affinities for this compound and other key vitamin D analogs.
| Compound | Dissociation Constant (Kd) | Receptor/System | Relative Affinity vs. Calcitriol |
| 1α,25-dihydroxyvitamin D3 (Calcitriol) | ~0.1 - 0.42 nM[1][2] | VDR-RXR Heterodimer / Recombinant Human VDR | 1 (Reference) |
| This compound | 560 nM [3] | Vitamin D Receptor (VDR) | ~1/1333 - 1/5600 |
| 25-hydroxy-5,6-trans-vitamin D3 | 58 nM[3] | Vitamin D Receptor (VDR) | ~1/138 - 1/580 |
| 25-hydroxytachysterol3 | 22 nM[3] | Vitamin D Receptor (VDR) | ~1/52 - 1/220 |
As the data indicates, this compound exhibits a significantly lower binding affinity for the Vitamin D Receptor compared to the active form of vitamin D3, calcitriol.
Vitamin D Receptor Signaling Pathway
The biological effects of vitamin D analogs are primarily mediated through the Vitamin D Receptor, a member of the nuclear receptor superfamily of transcription factors.[4] Upon binding of an agonist like calcitriol, the VDR undergoes a conformational change, leading to a cascade of molecular events that ultimately modulate the transcription of target genes.
VDR Genomic Signaling Pathway.
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of a compound's binding affinity for the Vitamin D Receptor is commonly performed using a competitive radioligand binding assay. This method quantifies the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand with known high affinity (e.g., [³H]-calcitriol) from the receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the VDR.
Materials:
-
Receptor Source: Purified recombinant human VDR or nuclear extracts from cells expressing VDR.[1][5]
-
Radioligand: Tritiated calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration at or below its Kd.[5]
-
Test Compound: The unlabeled compound of interest (e.g., this compound) at serially diluted concentrations.
-
Unlabeled Ligand (for non-specific binding): A high concentration of unlabeled calcitriol (e.g., 1000-fold excess) to determine non-specific binding.[1]
-
Assay Buffer: A suitable buffer to maintain protein stability, such as TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).[5]
-
Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters with a cell harvester to separate bound from free radioligand.[5]
-
Scintillation Cocktail and Counter: For quantification of radioactivity.[1]
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and the unlabeled control ligand in the assay buffer.
-
Reaction Setup: In microtiter plates or tubes, combine the receptor source, a fixed concentration of the radioligand, and varying concentrations of the test compound or the unlabeled control. Include tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled ligand).
-
Incubation: Incubate the reactions at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 15 hours).[6]
-
Separation: Separate the bound radioligand from the free radioligand using the chosen separation method (e.g., filtration through glass fiber filters followed by washing).
-
Quantification: Measure the radioactivity of the bound ligand in each sample using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) to determine the specific binding.
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine IC50: Use non-linear regression analysis of the competition curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki (optional): The IC50 value can be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.
The following diagram illustrates the general workflow for a competitive binding assay.
Experimental Workflow for VDR Competitive Binding Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Covalent labeling of nuclear vitamin D receptor with affinity labeling reagents containing a cross-linking probe at three different positions of the parent ligand: structural and biochemical implications - PMC [pmc.ncbi.nlm.nih.gov]
comparative study on the gene regulation profiles of 5,6-trans-Vitamin D3 and calcitriol
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the gene regulation profiles of 5,6-trans-Vitamin D3 and the active form of Vitamin D3, calcitriol, supported by experimental data.
This guide provides a comprehensive comparative analysis of this compound and calcitriol, focusing on their distinct gene regulation profiles. While both are isomers of vitamin D3 and interact with the Vitamin D Receptor (VDR), their downstream effects on gene expression exhibit notable differences. This comparison aims to elucidate these distinctions, offering valuable insights for researchers in drug development and cellular biology.
Executive Summary
Calcitriol, the hormonally active form of vitamin D3, is a potent regulator of gene expression, mediating its effects through high-affinity binding to the Vitamin D Receptor (VDR). In contrast, this compound, a photoisomer of vitamin D3, displays a significantly lower binding affinity for the VDR. Despite this, it demonstrates considerable biological activity, including antiproliferative effects, suggesting the involvement of VDR-independent pathways or metabolic activation. This guide delves into a comparative analysis of their VDR binding affinities, known impacts on gene expression, and the signaling pathways they modulate.
I. Comparative Analysis of VDR Binding Affinity and Biological Activity
A primary differentiator between this compound and calcitriol lies in their affinity for the Vitamin D Receptor (VDR). Calcitriol is the natural, high-affinity ligand for the VDR, while this compound exhibits a much weaker interaction.
| Compound | Dissociation Constant (Kd) for VDR | Key Biological Activities |
| Calcitriol (1,25-dihydroxyvitamin D3) | ~0.1 nM[1] | Potent regulation of calcium homeostasis, cell proliferation, differentiation, and immune function.[2] |
| This compound | 560 nM[3] | Antiproliferative activity in keratinocytes and cancer cell lines.[3][4] |
Despite its lower VDR binding affinity, a synthetic analog of this compound, 1,25(OH)2-16-ene-5,6-trans-D3, has been shown to possess 10-100 times greater antiproliferative activity than calcitriol in breast, prostate, and myeloid leukemia cell lines.[4] This suggests that the biological effects of this compound and its analogs may not be solely dictated by their VDR binding affinity and could involve alternative signaling mechanisms.[3]
II. Comparative Gene Regulation Profiles
The differential binding affinities of this compound and calcitriol to the VDR translate into distinct gene regulation profiles. Calcitriol is a well-established modulator of a vast number of genes, while the specific gene targets of this compound are less comprehensively characterized.
| Feature | Calcitriol | This compound (and its analogs) |
| Known Regulated Genes | Upregulated: CYP24A1, TRPV6, S100G, CDKN1A (p21), CDKN1B (p27) Downregulated: PTH (Parathyroid Hormone)[5][6] | Upregulated: CDKN1A (p21waf1), CDKN1B (p27kip1)[4] |
| Cellular Processes Regulated | Calcium transport, cell cycle arrest, apoptosis, differentiation, immune response.[2][5] | Inhibition of cell proliferation, cell cycle arrest.[4] |
Notably, the 1,25(OH)2-16-ene-5,6-trans-D3 analog induces the expression of the cyclin-dependent kinase inhibitors p21waf1 and p27kip1, leading to cell cycle arrest in the G0-G1 phase.[4] While calcitriol also upregulates these genes, the significantly higher potency of the 5,6-trans analog in inhibiting cancer cell growth suggests a potentially more robust or sustained induction of these critical cell cycle regulators.
III. Signaling Pathways
Both calcitriol and this compound initiate their genomic effects through the Vitamin D Receptor signaling pathway. However, the lower binding affinity of this compound may imply a less efficient activation of this pathway or the engagement of alternative signaling cascades.
Classical VDR Signaling Pathway
Caption: Classical Vitamin D Receptor (VDR) signaling pathway initiated by ligand binding.
IV. Experimental Protocols
A. Competitive Radioligand Binding Assay for VDR Affinity
This assay determines the binding affinity of a test compound to the VDR by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Purified recombinant VDR or nuclear extracts from VDR-expressing cells.
-
Radiolabeled calcitriol (e.g., [³H]-1,25(OH)₂D₃).
-
Unlabeled calcitriol (for determining non-specific binding).
-
Test compounds (this compound and calcitriol).
-
Assay buffer (e.g., TEG-K-50: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 50 mM KCl, pH 7.4).
-
Hydroxylapatite slurry or glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds and calcitriol.
-
Incubate a fixed concentration of radiolabeled calcitriol and VDR with varying concentrations of the unlabeled competitor.
-
Separate bound from free radioligand using hydroxylapatite or filtration.
-
Quantify the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Determine the equilibrium dissociation constant (Kd) from the IC₅₀ value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
B. Gene Expression Analysis by Reverse Transcription-Quantitative PCR (RT-qPCR)
This method is used to quantify the expression levels of specific target genes in response to treatment with this compound or calcitriol.
Materials:
-
Cultured cells (e.g., keratinocytes, breast cancer cells).
-
This compound and calcitriol.
-
RNA extraction kit.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
qPCR instrument, primers for target and reference genes, and qPCR master mix.
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound, calcitriol, or vehicle control for a specified time.
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers for the target genes (e.g., CDKN1A, CDKN1B, CYP24A1) and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Caption: Workflow for gene expression analysis using RT-qPCR.
V. Conclusion
The comparative analysis of this compound and calcitriol reveals a fascinating dichotomy. While calcitriol acts as a high-affinity VDR agonist with a broad and well-documented impact on the transcriptome, this compound and its analogs, despite their significantly lower VDR binding affinity, exhibit potent biological effects, particularly in the context of cancer cell proliferation. This suggests that the therapeutic potential of this compound derivatives may extend beyond the classical VDR signaling pathway. Further research, including comprehensive transcriptomic and proteomic analyses, is warranted to fully elucidate the molecular mechanisms underlying the potent antiproliferative effects of this compound and to explore its potential as a novel therapeutic agent.
References
- 1. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease [mdpi.com]
- 2. Vitamin D - Wikipedia [en.wikipedia.org]
- 3. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,6-trans-16-ene-vitamin D3: a new class of potent inhibitors of proliferation of prostate, breast, and myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. researchgate.net [researchgate.net]
Assessing the Antirachitic Potency of 5,6-trans-Vitamin D3 in Chick Bioassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antirachitic potency of 5,6-trans-Vitamin D3 relative to the standard 5,6-cis-Vitamin D3 (cholecalciferol). The data presented is based on chick bioassays, the established model for determining Vitamin D efficacy. This document details the experimental protocols, presents comparative data, and illustrates the underlying biological pathways to offer a clear perspective on the therapeutic potential of this compound.
Comparative Analysis of Antirachitic Potency
Chick bioassays consistently demonstrate that this compound possesses significantly lower antirachitic activity compared to Vitamin D3. The relative potency of the 5,6-trans isomer is estimated to be, at most, 5% of the standard 5,6-cis isomer.[1] The presence of the cis isomer does not appear to significantly enhance the antirachitic activity of the trans isomer.[1]
The reduced potency of this compound can be attributed to its lower binding affinity for the Vitamin D Receptor (VDR). The dissociation constant (Kd) for this compound and the VDR is approximately 560 nM, indicating a much weaker interaction compared to the active metabolites of Vitamin D3.
The following table summarizes typical quantitative data obtained from chick bioassays comparing a negative control (Vitamin D deficient diet), 5,6-cis-Vitamin D3, and this compound.
| Group | Treatment | Average Body Weight (g) | Tibia Ash (%) | Serum Calcium (mg/dL) | Serum Phosphorus (mg/dL) |
| 1 | Negative Control (Vitamin D Deficient) | 150 | 30 | 6.5 | 3.0 |
| 2 | 5,6-cis-Vitamin D3 (200 IU/kg diet) | 250 | 45 | 9.5 | 5.0 |
| 3 | This compound (200 IU/kg diet) | 175 | 35 | 7.5 | 3.8 |
| 4 | This compound (4000 IU/kg diet) | 200 | 40 | 8.5 | 4.5 |
Note: The data presented in this table are representative values compiled from typical chick bioassay results for illustrative purposes and to reflect the reported 5% relative potency.
Experimental Protocols
The standard method for assessing antirachitic potency is the chick bioassay, often following the guidelines of the Association of Official Analytical Chemists (AOAC).
Experimental Workflow:
References
A Comparative Guide to In-Vitro Model Validation for Predicting In-Vivo Efficacy of 5,6-trans-Vitamin D3 and Its Analogs
Published: December 8, 2025
This guide provides an objective comparison of in-vitro and in-vivo data to evaluate the predictive validity of common laboratory models for assessing the efficacy of 5,6-trans-Vitamin D3 and its derivatives. The primary goal of such models is to forecast therapeutic potential while predicting adverse effects, such as hypercalcemia, a common toxicity associated with potent Vitamin D compounds.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development.
Introduction: The Challenge of Predicting In-Vivo Performance
The biologically active form of Vitamin D3, calcitriol (1,25(OH)₂D₃), is a potent regulator of cell proliferation and differentiation, making its analogs attractive candidates for cancer therapy.[1][3] However, the clinical utility of potent Vitamin D analogs is often limited by their calcemic side effects.[3][4] Therefore, in-vitro models that can accurately predict both the therapeutic efficacy (e.g., anti-proliferative activity) and the in-vivo toxicity (e.g., hypercalcemic potential) are crucial for drug development.
This guide examines the photoisomer this compound and a potent synthetic analog, 1,25(OH)₂-16-ene-5,6-trans-D₃, using calcitriol as a benchmark. By comparing their performance in foundational in-vitro assays with their effects in in-vivo models, we can assess the predictive power of the laboratory-based methods.
Comparative Data: In-Vitro vs. In-Vivo Performance
The following tables summarize the quantitative data from key in-vitro and in-vivo experiments, comparing this compound and its analog to the standard, calcitriol.
Table 1: Comparison of In-Vitro Activity
This table outlines the performance of the compounds in two standard in-vitro assays: Vitamin D Receptor (VDR) binding affinity and anti-proliferative activity in a cancer cell line.
| Compound | Vitamin D Receptor (VDR) Binding Affinity (Kd) | Anti-Proliferative Activity (MCF-7 Cells) |
| Calcitriol (1,25(OH)₂D₃) | High Affinity (~0.1 nM)[5] | Potent inhibitor (IC50 ~140 nM)[6][7] |
| This compound | 560 nM[8][9][10] | Significant inhibition only at high concentrations (10⁻⁶ M)[8][10] |
| 1,25(OH)₂-16-ene-5,6-trans-D₃ | Not specified, but implied high affinity | 10 to 100-fold more potent than Calcitriol[1][2] |
Table 2: Comparison of In-Vivo Calcemic Effect
This table compares the primary adverse effect—hypercalcemia—observed in mouse models. A lower calcemic potential is highly desirable for therapeutic Vitamin D analogs.
| Compound | Calcemic Effect in Mice |
| Calcitriol (1,25(OH)₂D₃) | High (Benchmark for hypercalcemia)[1][2][11] |
| This compound | Data not available |
| 1,25(OH)₂-16-ene-5,6-trans-D₃ | At least 40-fold less calcemic than Calcitriol[1][2] |
The data reveals a critical dissociation for the analog 1,25(OH)₂-16-ene-5,6-trans-D₃: its high in-vitro anti-proliferative potency does not directly translate to high in-vivo calcemic activity. This highlights the value of the in-vitro model in identifying potent therapeutic candidates, but underscores the necessity of the in-vivo model for validating safety.
Signaling and Validation Workflows
Visualizing the underlying biological pathway and the experimental process is key to understanding the validation model.
Caption: Canonical Vitamin D Receptor (VDR) genomic signaling pathway.[12][13]
References
- 1. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competitive binding assay for vitamin D and 25-OH vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Vitamin D, vitamin D receptor and the importance of its activation in patients with chronic kidney disease | Nefrología [revistanefrologia.com]
- 5. Vitamin D-Mediated Hypercalcemia: Mechanisms, Diagnosis, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 7. Istanbul University Press [iupress.istanbul.edu.tr]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Potential for vitamin D receptor agonists in the treatment of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Vitamin D Analogs as Potential Therapeutics: The Metabolism, Toxicity Profiling, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 13. Vitamin D receptor - Proteopedia, life in 3D [proteopedia.org]
A Comparative Guide to the Pharmacokinetic Profiles of 5,6-trans-Vitamin D3 and its 25-hydroxylated Form
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of 5,6-trans-Vitamin D3 and its primary metabolite, 25-hydroxy-5,6-trans-Vitamin D3. The information presented herein is synthesized from available preclinical and clinical data to support research and development in the field of Vitamin D analogs.
Introduction
This compound is a photoisomer of Vitamin D3, formed upon exposure of the skin to sunlight.[1][2] Like its cis-isomer counterpart, it undergoes metabolism to become biologically active. A crucial step in its metabolic activation is the 25-hydroxylation in the liver, which converts it to 25-hydroxy-5,6-trans-Vitamin D3. Understanding the distinct pharmacokinetic characteristics of the parent compound and its 25-hydroxylated metabolite is essential for evaluating their therapeutic potential and designing effective dosing regimens. This guide offers a side-by-side comparison of their absorption, distribution, metabolism, and excretion profiles, supported by experimental data and methodologies.
Quantitative Data Summary
Direct head-to-head comparative studies detailing all pharmacokinetic parameters for this compound and its 25-hydroxylated form are limited in the current literature. However, a comparative summary can be inferred from studies on the individual compounds and their comparison with the more common 5,6-cis isomers (standard Vitamin D3 and 25-hydroxyvitamin D3).
| Pharmacokinetic Parameter | This compound | 25-hydroxy-5,6-trans-Vitamin D3 | Key Comparative Insights |
| Absorption (Oral) | Slower and less direct increase in circulating 25-hydroxy levels, as it requires hepatic 25-hydroxylation. | More rapid absorption and appearance in circulation compared to the parent compound. | The 25-hydroxylated form bypasses the initial hepatic hydroxylation step, leading to a faster onset of raising circulating 25-hydroxyvitamin D levels. |
| Time to MaximumConcentration (Tmax) | Expected to be longer for its active metabolite (25-OH-trans-D3) to appear in serum compared to direct administration of the metabolite. | Shorter for achieving peak serum levels of 25-hydroxyvitamin D. | Direct administration of the 25-hydroxylated form leads to quicker attainment of peak plasma concentrations. |
| Metabolism | Undergoes 25-hydroxylation in the liver to form 25-hydroxy-5,6-trans-Vitamin D3. Metabolism is reported to be very rapid compared to cholecalciferol.[3] | Does not require 25-hydroxylation. Can be further metabolized. No significant increase in dihydroxylated metabolites was observed within seven days of an intravenous dose in one study.[4] | The necessity of the initial hydroxylation step for this compound is a key metabolic differentiator. |
| Half-life (t1/2) | The half-life of the parent compound is likely short due to rapid metabolism. | Considerably shorter half-life in blood compared to the natural 25-hydroxy-cholecalciferol (cis-isomer).[4] | The trans-isomer of the 25-hydroxylated form is cleared from the circulation more rapidly than its natural cis-counterpart. |
| Serum Levels | Administration leads to a delayed and gradual increase in serum 25-hydroxyvitamin D levels. | Results in lower serum levels compared to the natural 25-hydroxy-cholecalciferol (cis-isomer).[4] | The trans configuration appears to lead to lower overall exposure compared to the cis isomers. |
| Bioavailability | Likely lower bioavailability for raising serum 25-hydroxyvitamin D levels compared to direct administration of the 25-hydroxylated form. | Expected to have higher bioavailability in terms of directly increasing circulating 25-hydroxyvitamin D levels. | Bypassing the hepatic conversion step generally leads to improved bioavailability of the active metabolite. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below is a representative experimental protocol for a comparative in vivo pharmacokinetic study in a preclinical model, based on common practices in the field.
Objective: To compare the pharmacokinetic profiles of orally administered this compound and 25-hydroxy-5,6-trans-Vitamin D3.
1. Animal Model:
-
Species: Sprague-Dawley rats (male, 8-10 weeks old).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to a standard chow diet and water. A Vitamin D deficient diet may be used for a washout period to minimize endogenous levels.
2. Study Design:
-
A parallel-group design with three groups (n=6 per group):
-
Group A: Vehicle control (e.g., corn oil).
-
Group B: this compound (e.g., 50 µg/kg body weight).
-
Group C: 25-hydroxy-5,6-trans-Vitamin D3 (e.g., 50 µg/kg body weight).
-
-
Administration: Single oral gavage.
3. Blood Sampling:
-
Blood samples (approximately 0.25 mL) are collected from the tail vein at the following time points: 0 (pre-dose), 2, 4, 8, 12, 24, 48, 72, and 96 hours post-administration.
-
Blood is collected into heparinized tubes and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
4. Bioanalytical Method:
-
Quantification of this compound and 25-hydroxy-5,6-trans-Vitamin D3 in plasma is performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
The method should be sensitive and specific for the trans-isomers and demonstrate linearity, accuracy, and precision over the expected concentration range.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Statistical analysis (e.g., ANOVA) is used to compare the parameters between the treatment groups.
Visualizations
Signaling Pathway
Caption: Metabolic pathway of orally administered this compound and its 25-hydroxylated form.
Experimental Workflow
Caption: Experimental workflow for the comparative pharmacokinetic analysis.
Logical Comparison of Pharmacokinetic Profiles
Caption: Logical flow comparing the pharmacokinetic pathways of the two compounds.
Conclusion
The pharmacokinetic profiles of this compound and its 25-hydroxylated form exhibit key differences primarily driven by the initial hepatic 25-hydroxylation step. The administration of 25-hydroxy-5,6-trans-Vitamin D3 bypasses this rate-limiting metabolic conversion, leading to a more rapid increase in circulating 25-hydroxyvitamin D levels. However, evidence suggests that the trans-isomer of 25-hydroxyvitamin D3 has a shorter half-life and results in lower serum concentrations compared to its natural cis-isomer.[4] These characteristics are critical for consideration in the development of these compounds for therapeutic applications, as they will significantly influence the dosing strategy required to achieve and maintain desired therapeutic levels. Further direct comparative studies are warranted to fully elucidate the quantitative pharmacokinetic differences and to explore the potential clinical implications of these findings.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Vitamin | TargetMol [targetmol.com]
- 3. Metabolism of dihydrotachysterol and 5,6-trans-cholecalciferol in the chick and the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of 5,6-trans-25-hydroxycholecalciferol, a synthetic analogue of vitamin D3, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of 5,6-trans-Vitamin D3 with Chemotherapy Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of combination therapies to enhance the efficacy of conventional chemotherapy and mitigate side effects is a cornerstone of modern oncology research. Vitamin D3 and its analogues have emerged as promising candidates for such synergistic applications due to their established roles in regulating cell proliferation, differentiation, and apoptosis. This guide provides a comparative overview of the synergistic effects of Vitamin D3 analogues, with a focus on the broader understanding of these compounds in combination with various chemotherapy agents, owing to the limited specific data on 5,6-trans-Vitamin D3. The information presented is collated from preclinical studies and is intended to inform further research and development in this area.
I. Comparative Efficacy of Vitamin D3 Analogues in Combination with Chemotherapy
Studies have consistently demonstrated that the active form of Vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), and its synthetic analogues can potentiate the anti-tumor activity of several classes of chemotherapy drugs. This potentiation is observed across various cancer types, including breast, prostate, ovarian, and gastric cancers. The synergistic or additive effects manifest as enhanced inhibition of cancer cell proliferation, increased induction of apoptosis, and cell cycle arrest.
Data Presentation: Quantitative Analysis of Synergistic Effects
The following tables summarize key quantitative findings from in vitro and in vivo studies on the combination of Vitamin D3 analogues with chemotherapy agents. It is important to note that the data primarily pertains to the well-studied calcitriol and other analogues, and serves as a surrogate for the potential effects of this compound.
Table 1: Synergistic Effects of Vitamin D3 Analogues on Cancer Cell Proliferation
| Cancer Cell Line | Chemotherapy Agent | Vitamin D3 Analogue | Observed Effect | Reference |
| Ovarian Cancer (UT-OV-1, UT-OV-3B, UT-OV-4) | Paclitaxel + Carboplatin | 1,25-D3 | Additive growth reduction of 12-21% | [1] |
| Breast Cancer (MCF-7) | Paclitaxel | EB1089 (24a,26a,27a,-trihomo-22,24-diene-1,25(OH)2D3) | Additive effect; combination decreased tumor mass nearly 4-fold compared to controls in vivo. | [2] |
| Squamous Cell Carcinoma (SCC) | Cisplatin | 1,25D3 | Synergistic inhibition of SCC growth. | [3] |
| Breast Cancer (MCF-7) | Doxorubicin | 1,25(OH)2D3 | 74+/-9% enhancement of doxorubicin's cytotoxicity.[4] | |
| Gastric Cancer (BGC-823) | Cisplatin | 1,25(OH)2D3 | Synergistic induction of apoptosis and cell cycle arrest.[5] | |
| Anaplastic Thyroid Cancer (HTh74) | Paclitaxel | CD578 (superagonistic analog) | Synergistic inhibition of proliferation. | [6] |
Table 2: Effects of Vitamin D3 Analogues on Apoptosis and Cell Cycle in Combination Therapy
| Cancer Cell Line | Chemotherapy Agent | Vitamin D3 Analogue | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| Squamous Cell Carcinoma (SCC) | Dexamethasone | 1,25-D3 | Enhanced apoptosis (increased cleaved caspase-3) | Enhanced G0/G1 arrest | [7] |
| Gastric Cancer (BGC-823) | Cisplatin | 1,25(OH)2D3 | Enhanced apoptosis (upregulation of Bax, cleavage of PARP and caspase-3) | Increased percentage of cells in G0/G1 phase (upregulation of p21 and p27) | [1][5] |
| Human Myeloid Leukemic (RWLeu-4) | - | 1α,25(OH)2-24-oxo-16-ene-D3 | Promoted differentiation | Inhibited growth | [8] |
| Anaplastic Thyroid Cancer | Paclitaxel | 1,25(OH)2D3 / CD578 | Not specified | Increased percentage of cells in G0/G1 phase | [6] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. Below are representative protocols for key experiments used to evaluate the synergistic effects of Vitamin D3 analogues and chemotherapy agents.
A. Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
1. Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
2. Drug Treatment:
-
Treat cells with various concentrations of the Vitamin D3 analogue, the chemotherapy agent, and the combination of both. Include a vehicle-treated control group.
-
Incubate for the desired treatment period (e.g., 48, 72, or 96 hours).
3. MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
4. Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each treatment.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Cell Treatment:
-
Seed cells in 6-well plates and treat with the Vitamin D3 analogue, chemotherapy agent, or their combination for the desired time.
2. Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
C. Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
1. Cell Treatment and Harvesting:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
2. Cell Fixation:
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
3. Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases can be quantified using appropriate software.
III. Signaling Pathways and Experimental Workflows
The synergistic effects of Vitamin D3 analogues with chemotherapy are underpinned by the modulation of specific signaling pathways that control cell fate.
A. Vitamin D Receptor (VDR) Signaling Pathway in Synergy
The binding of Vitamin D3 analogues to the Vitamin D Receptor (VDR) is the initial step in its mechanism of action. This ligand-receptor complex translocates to the nucleus and heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the promoter regions of target genes, leading to the transcription of proteins involved in cell cycle arrest and apoptosis, such as p21 and p27.[7] In combination with chemotherapy, this VDR-mediated signaling can lower the threshold for chemotherapy-induced cell death.
Caption: VDR-mediated signaling pathway illustrating the synergistic action of a Vitamin D3 analogue and a chemotherapy agent.
B. Experimental Workflow for Evaluating Synergy
The following diagram outlines a typical workflow for investigating the synergistic effects of a Vitamin D3 analogue and a chemotherapy agent in vitro.
Caption: A standard experimental workflow for assessing the synergistic effects of drug combinations on cancer cells in vitro.
IV. Conclusion and Future Directions
The available evidence strongly suggests that Vitamin D3 analogues, when used in combination with conventional chemotherapy agents, can lead to enhanced anti-cancer effects. The primary mechanisms appear to involve the potentiation of apoptosis and the induction of cell cycle arrest, mediated through the Vitamin D Receptor signaling pathway.
However, a significant knowledge gap exists regarding the specific synergistic potential of this compound and its analogues. Future research should focus on:
-
Directly evaluating the synergistic effects of this compound and its derivatives with a broad range of chemotherapy agents across various cancer cell lines.
-
Conducting comprehensive quantitative analyses to determine combination indices and dose-response relationships.
-
Elucidating the specific molecular pathways involved in the synergistic interactions of these novel Vitamin D3 analogues.
-
Performing in vivo studies to validate the in vitro findings and assess the therapeutic potential in preclinical models.
By addressing these research questions, the scientific community can better understand the potential of this compound and its analogues as valuable components of combination cancer therapies, ultimately contributing to the development of more effective and less toxic treatment regimens for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Combined effect of vitamin D3 analogs and paclitaxel on the growth of MCF-7 breast cancer cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D Receptor activation attenuates Hippo pathway effectors and cell survival in metastatic neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,25-Dihydroxyvitamin D3 enhances the susceptibility of breast cancer cells to doxorubicin-induced oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,25-Dihydroxyvitamin D₃ and cisplatin synergistically induce apoptosis and cell cycle arrest in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,25-dihydroxyvitamin D3 and a superagonistic analog in combination with paclitaxel or suberoylanilide hydroxamic acid have potent antiproliferative effects on anaplastic thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. 1alpha,25-dihydroxy-24-oxo-16-ene vitamin D3, a metabolite of a synthetic vitamin D3 analog, 1alpha,25-dihydroxy-16-ene vitamin D3, is equipotent to its parent in modulating growth and differentiation of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5,6-trans-Vitamin D3: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5,6-trans-Vitamin D3, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this hazardous compound.
This compound is a potent compound that requires careful handling and disposal due to its toxicity.[1][2][3] Improper disposal can lead to environmental contamination and pose significant health risks.[1][2][3][4][5]
Hazard Profile and Safety Summary
This compound is classified with multiple health hazards. All personnel handling this substance must be thoroughly familiar with its safety data sheet (SDS) and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, eye protection, and respiratory protection, especially when handling the solid form to avoid dust generation.[1][2][4]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed.[1][2] |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin.[1] |
| Acute Toxicity, Inhalation | H330 | Fatal if inhaled.[1][2][3] |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child.[1] |
| Specific Target Organ Toxicity | H372 | Causes damage to organs through prolonged or repeated exposure.[1][2][3] |
Step-by-Step Disposal Protocol
Adherence to the following step-by-step protocol is mandatory for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
PPE: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[1] When handling the solid compound or any procedure that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1]
-
Ventilation: All handling and preparation for disposal of this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][4]
2. Waste Segregation and Collection:
-
Original Containers: Whenever possible, keep this compound in its original, tightly sealed container.[4] Do not mix it with other chemical waste.[4]
-
Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste: this compound, Toxic" and includes the appropriate hazard pictograms (skull and crossbones, health hazard).
3. Preparing for Disposal:
-
For Small Quantities (Solid): If required by your institution's waste management provider, carefully package the sealed original container within a larger, compatible, and labeled hazardous waste container.
-
For Contaminated Materials: Any materials, such as pipette tips, gloves, or absorbent pads, that come into contact with this compound must be considered hazardous waste. Collect these materials in a designated, sealed, and labeled hazardous waste bag or container.
4. Disposal Method:
-
Licensed Disposal Company: The primary and recommended method of disposal is to engage a licensed hazardous waste disposal company.[2] This ensures that the compound is managed and disposed of in compliance with all local, state, and federal regulations.
-
Incineration: A common disposal method for this type of compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Some safety data sheets suggest dissolving or mixing the material with a combustible solvent before incineration.[1] This should only be performed by trained personnel at a licensed waste disposal facility.
-
Prohibited Disposal Methods:
5. Spill Management:
-
In the event of a spill, evacuate the area and ensure it is well-ventilated.
-
Wearing appropriate PPE, carefully collect the spilled material. Avoid generating dust.
-
Place the spilled material and any contaminated cleaning materials into a sealed, labeled hazardous waste container.
-
Thoroughly clean the contaminated area.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling 5,6-trans-Vitamin D3
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 5,6-trans-Vitamin D3. Adherence to these procedures is critical to ensure personnel safety and mitigate environmental contamination.
Hazard Identification and Quantitative Data
This compound is a highly toxic compound that requires stringent safety measures. It is classified as acutely toxic if swallowed, in contact with skin, or inhaled.[1] Furthermore, it is suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[1]
| Property | Value | Source |
| Molecular Formula | C27H44O | [2][3] |
| Molecular Weight | 384.64 g/mol | [2] |
| CAS Number | 22350-41-0 | [2][3] |
| Appearance | White to pale yellow solid | |
| Storage Temperature | -20°C or -86°C | [2] |
| Signal Word | Danger | [1] |
| GHS Hazard Classifications | Acute Toxicity, Oral (Category 2), Acute Toxicity, Dermal (Category 2), Acute Toxicity, Inhalation (Category 2)[1], Reproductive Toxicity (Category 1B)[1], Specific Target Organ Toxicity, Repeated Exposure (STOT RE 1)[1] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted by qualified personnel trained in laboratory safety procedures within a designated controlled area.
2.1. Engineering Controls:
-
Ventilation: All work must be performed in a certified chemical fume hood with mechanical exhaust.[1] A safety shower and eyewash station must be readily accessible.[1]
2.2. Personal Protective Equipment (PPE):
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask may be used.[4]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) at all times.[1] Gloves must be inspected before use and disposed of as contaminated waste after handling.[4]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]
-
Body Protection: A lab coat or chemical-resistant coverall must be worn to prevent skin exposure.[1]
2.3. Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly. Obtain special instructions before use.[1]
-
Weighing and Aliquoting: If working with the solid form, conduct all weighing and aliquoting within the chemical fume hood to minimize dust generation. Use anti-static measures where appropriate.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][4] Decontaminate all work surfaces.
2.4. Storage:
-
Store this compound in a tightly sealed container under an inert atmosphere.[2]
-
Keep in a locked, designated, and well-ventilated area at the recommended temperature (-20°C or -86°C).[2][4]
-
Protect from light, moisture, and heat as the substance is light and temperature sensitive, and hygroscopic.[2]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations.
3.1. Waste Collection:
-
Collect all waste, including unused material, contaminated PPE (gloves, disposable lab coats), and cleaning materials, in a clearly labeled, sealed, and suitable container for chemical waste.[1]
3.2. Disposal Method:
-
Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
-
Do not dispose of down the drain or in the regular trash.[5]
-
If no institutional disposal program is available, consider a licensed professional waste disposal service.
-
As a last resort for small quantities of expired vitamins where no other disposal options are available, mix the material with an undesirable substance like coffee grounds or cat litter, place it in a sealed container, and then dispose of it in the trash.[5] However, this is not the recommended procedure for a highly toxic laboratory chemical.
Experimental Workflow Diagram
The following diagram outlines the essential steps for the safe handling of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
